Product packaging for 3-Amino-2-phenyl-4(3H)-quinazolinone(Cat. No.:CAS No. 1904-60-5)

3-Amino-2-phenyl-4(3H)-quinazolinone

Cat. No.: B155341
CAS No.: 1904-60-5
M. Wt: 237.26 g/mol
InChI Key: YKBACEIGOHYXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Amino-2-phenyl-4(3H)-quinazolinone, also known as this compound, is a useful research compound. Its molecular formula is C14H11N3O and its molecular weight is 237.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >35.6 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N3O B155341 3-Amino-2-phenyl-4(3H)-quinazolinone CAS No. 1904-60-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-phenylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c15-17-13(10-6-2-1-3-7-10)16-12-9-5-4-8-11(12)14(17)18/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBACEIGOHYXAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172523
Record name 4(3H)-Quinazolinone, 3-amino-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804488
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1904-60-5
Record name 3-Amino-2-phenyl-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1904-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(3H)-Quinazolinone, 3-amino-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 3-amino-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-phenyl-4(3H)-quinazolinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 3-amino-2-phenyl-4(3H)-quinazolinone from anthranilic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-amino-2-phenyl-4(3H)-quinazolinone, a heterocyclic compound of significant interest in medicinal chemistry, starting from anthranilic acid. The synthesis is a well-established two-step process involving the formation of a 2-phenyl-3,1-benzoxazin-4-one intermediate, followed by its conversion to the final quinazolinone product upon reaction with hydrazine hydrate. This guide provides a comparative analysis of various reported methodologies, detailed experimental protocols, and a summary of quantitative data to aid in the efficient and optimized production of this key chemical scaffold.

Reaction Overview

The synthesis proceeds through two primary transformations:

  • N-Acylation and Cyclization: Anthranilic acid is first acylated on the amino group with benzoyl chloride, followed by an intramolecular cyclization to yield 2-phenyl-3,1-benzoxazin-4-one. This step is typically carried out in the presence of a base such as pyridine.[1][2][3][4][5][6][7][8]

  • Hydrazinolysis and Ring Transformation: The intermediate benzoxazinone undergoes nucleophilic attack by hydrazine hydrate, leading to the opening of the oxazinone ring and subsequent recyclization to form the desired this compound.[1][5][9][10][11] Modern techniques such as microwave irradiation have been shown to significantly accelerate this step and improve yields.[1][12][13]

Quantitative Data Summary

The following tables summarize the quantitative data reported in the literature for the two-step synthesis, highlighting the impact of different reaction conditions on yield and reaction time.

Table 1: Synthesis of 2-Phenyl-3,1-benzoxazin-4-one from Anthranilic Acid

Reagents and ConditionsSolventReaction TimeYield (%)Melting Point (°C)Reference
Anthranilic acid, Benzoyl chloridePyridine3 hours78-[7][8]
Anthranilic acid, Benzoyl chloride, Triethylamine, Cyanuric chlorideChloroform/DMF6 hoursGood-[14]
Anthranilic acid, Benzoyl chloridePyridine-High-[2][3]

Table 2: Synthesis of this compound from 2-Phenyl-3,1-benzoxazin-4-one

Reagents and ConditionsSolventMethodReaction TimeYield (%)Melting Point (°C)Reference
2-Phenyl-3,1-benzoxazin-4-one, Hydrazine hydratePyridineStirring at RT30 minutes--[1]
2-Phenyl-3,1-benzoxazin-4-one, Hydrazine hydrateEthanolReflux10 hours79154-155[1]
2-Phenyl-3,1-benzoxazin-4-one, Hydrazine hydrateEthanolMicrowave (800W)5 minutes87154-155[1]
2-Benzamidobenzoyl chloride, Hydrazine hydrate, K₂CO₃DMFMicrowave (800W, 135°C)4 minutes81-[12][13]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, providing both a conventional heating method and a microwave-assisted approach.

Step 1: Synthesis of 2-Phenyl-3,1-benzoxazin-4-one

Materials:

  • Anthranilic acid

  • Benzoyl chloride

  • Pyridine

  • Sodium bicarbonate (NaHCO₃) solution (5-10%)

  • Ethanol

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in pyridine.

  • Cool the solution in an ice bath to approximately 0-8°C.[7]

  • Slowly add benzoyl chloride (1 to 2 equivalents) dropwise to the stirred solution while maintaining the low temperature.[2][7]

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-3 hours.[1][7]

  • Neutralize the reaction mixture by carefully adding a 5-10% sodium bicarbonate solution until the effervescence ceases.[1][15]

  • Filter the resulting solid precipitate and wash it thoroughly with water to remove any inorganic impurities and residual pyridine.[1]

  • The crude product can be recrystallized from ethanol to obtain pure 2-phenyl-3,1-benzoxazin-4-one.[7][8]

Step 2: Synthesis of this compound

Method A: Conventional Heating (Reflux)

Materials:

  • 2-Phenyl-3,1-benzoxazin-4-one

  • Hydrazine hydrate (85-100%)

  • Ethanol or Pyridine

  • Dilute Hydrochloric acid (HCl)

Procedure:

  • Dissolve 2-phenyl-3,1-benzoxazin-4-one (1 equivalent) in ethanol or pyridine in a round-bottom flask.[1]

  • Add hydrazine hydrate (2 equivalents) dropwise to the solution.[1]

  • Heat the reaction mixture under reflux for 10 hours.[1]

  • After cooling, pour the reaction mixture into cold water containing a few drops of hydrochloric acid.

  • Filter the solid that separates out and wash it repeatedly with water.

  • Dry the product and recrystallize it from diluted ethanol to obtain pure this compound.[1]

Method B: Microwave Irradiation

Materials:

  • 2-Phenyl-3,1-benzoxazin-4-one

  • Hydrazine hydrate (85-100%)

  • Ethanol or Pyridine

  • Dilute Hydrochloric acid (HCl)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, dissolve 2-phenyl-3,1-benzoxazin-4-one (1 equivalent) in ethanol or pyridine.[1]

  • Add hydrazine hydrate (2 equivalents) to the solution.[1]

  • Irradiate the reaction mixture in a microwave reactor at 800 W for 5 minutes.[1]

  • After irradiation, cool the vessel and pour the contents into cold water containing a few drops of hydrochloric acid.

  • Filter the precipitated solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from diluted ethanol to yield pure this compound.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the two-step synthesis process from the starting material to the final product.

Synthesis_Workflow cluster_step1 Step 1: Acylation & Cyclization cluster_step2 Step 2: Hydrazinolysis & Ring Transformation AnthranilicAcid Anthranilic Acid Intermediate 2-Phenyl-3,1-benzoxazin-4-one AnthranilicAcid->Intermediate BenzoylChloride Benzoyl Chloride BenzoylChloride->Intermediate FinalProduct This compound Intermediate->FinalProduct HydrazineHydrate Hydrazine Hydrate HydrazineHydrate->FinalProduct Logical_Relationship Start Anthranilic Acid Acylation N-Acylation Start->Acylation Benzoyl Chloride Cyclization Intramolecular Cyclization Acylation->Cyclization Intermediate 2-Phenyl-3,1-benzoxazin-4-one Intermediate Cyclization->Intermediate NucleophilicAttack Nucleophilic Attack by Hydrazine Intermediate->NucleophilicAttack RingOpening Ring Opening NucleophilicAttack->RingOpening Recyclization Recyclization RingOpening->Recyclization Product This compound Recyclization->Product

References

The Chemical Landscape of 3-amino-2-phenyl-4(3H)-quinazolinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for 3-amino-2-phenyl-4(3H)-quinazolinone. This quinazolinone derivative is a key scaffold in medicinal chemistry, recognized for its diverse pharmacological potential. This document is intended to serve as a core resource for researchers and professionals involved in drug discovery and development.

Core Chemical and Physical Properties

This compound is a heterocyclic organic compound with a molecular formula of C₁₄H₁₁N₃O.[1] It typically appears as a solid.[1] The core structure features a quinazolinone ring system with a phenyl group at the 2-position and an amino group at the 3-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₁N₃O[1]
Molecular Weight 237.26 g/mol [1][2]
CAS Number 1904-60-5[1]
Melting Point 176-179 °C[1][3][4]
Appearance Solid[1]
Purity ≥97%[1][3]
SMILES String NN1C(=O)c2ccccc2N=C1c3ccccc3[1]
InChI Key YKBACEIGOHYXAC-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes, with both conventional heating and microwave-assisted methods being prevalent. A common approach involves the cyclization of an appropriate anthranilic acid derivative.

Microwave-Assisted Synthesis from Anthranilic Acid

A multi-step synthesis beginning with anthranilic acid is an effective method for producing this compound.[5] This process offers advantages in terms of reaction time and efficiency.[5]

Experimental Protocol:

  • Benzoylation of Anthranilic Acid: Anthranilic acid is reacted with benzoyl chloride.[5]

  • Chlorination: The resulting 2-benzamidobenzoic acid is chlorinated using a reagent like thionyl chloride (SOCl₂) under reflux.[5]

  • Cyclization with Hydrazine: The formed 2-benzamidobenzoyl chloride is then reacted with hydrazine hydrate in the presence of a base such as potassium carbonate in a solvent like DMF. This final step is conducted under microwave irradiation (e.g., 800 W at 135 °C for 4 minutes) to yield this compound.[5] This microwave-assisted approach can significantly shorten the reaction time compared to conventional heating methods.[6]

Conventional Synthesis from 2-phenyl-4H-benzo[d][3][4]oxazin-4-one

An alternative method involves the reaction of a benzoxazinone intermediate with hydrazine hydrate.

Experimental Protocol:

  • Dissolution: 2-phenyl-4H-benzo[d][3][4]oxazin-4-one is dissolved in a suitable solvent like pyridine.

  • Reaction with Hydrazine Hydrate: Hydrazine hydrate is added to the solution.

  • Reflux: The reaction mixture is heated under reflux for several hours to facilitate the ring transformation and formation of the desired quinazolinone.

  • Purification: The crude product is purified by recrystallization from a solvent such as ethanol.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for confirming the chemical structure.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: A small amount of the synthesized compound is dissolved in a deuterated solvent, commonly DMSO-d₆.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).

  • Spectral Interpretation: The signals in the spectra are assigned to the corresponding protons and carbons in the molecule. For a related compound, 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, the ¹H-NMR spectrum in DMSO-d₆ showed characteristic signals for the aromatic protons and a singlet for the NH₂ protons at approximately 5.51 ppm.[6] The ¹³C-NMR spectrum displayed a signal for the carbonyl carbon (C=O) at around 161.5 ppm.[6]

Table 2: Representative Spectroscopic Data for a 3-amino-2-aryl-4(3H)-quinazolinone derivative

NucleusChemical Shift (δ, ppm)MultiplicityAssignmentReference
¹H8.20ddAr-H[6]
¹H7.84dtAr-H[6]
¹H7.69dAr-H[6]
¹H7.59-7.42mAr-H[6]
¹H5.51sNH₂[6]
¹³C161.5-C=O[6]
¹³C154.9 - 121.1-Aromatic & Quinazoline Carbons[6]
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI).

  • Ionization and Mass Analysis: The molecules are ionized, and their mass-to-charge ratio (m/z) is determined.

  • Data Analysis: The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. For a derivative, a molecular ion peak (M+) was observed, confirming the molecular weight.

Biological Activity and Mechanism of Action

Quinazolinone derivatives are known to exhibit a wide range of biological activities, including anticonvulsant, sedative, and hypnotic effects.[3] The anticonvulsant activity of some quinazolinones, such as methaqualone, is suggested to be mediated through their interaction with the GABAₐ receptor.[3] They are believed to act as positive allosteric modulators of the GABAₐ receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[3]

Visualizations

Experimental Workflow: Microwave-Assisted Synthesis

G Microwave-Assisted Synthesis Workflow cluster_0 Preparation of Intermediate cluster_1 Final Product Formation A Anthranilic Acid + Benzoyl Chloride B 2-Benzamidobenzoic Acid A->B Benzoylation C Chlorination (SOCl2, Reflux) B->C D 2-Benzamidobenzoyl Chloride C->D E Hydrazine Hydrate + K2CO3 in DMF D->E F Microwave Irradiation (800W, 135°C, 4 min) E->F G Crude Product F->G H Purification (Recrystallization) G->H I This compound H->I

Caption: A flowchart of the microwave-assisted synthesis of this compound.

Postulated Signaling Pathway: GABAergic Modulation

G Postulated GABAergic Modulation by Quinazolinones cluster_GABA GABAa Receptor Complex cluster_effect Cellular Effect GABA_R GABAa Receptor Chloride_Channel Chloride Ion Channel Influx Increased Cl- Influx GABA_R->Influx Channel Opening GABA GABA (Neurotransmitter) GABA->GABA_R Binds to Orthosteric Site Quinazolinone This compound Quinazolinone->GABA_R Positive Allosteric Modulator Hyperpolarization Neuronal Hyperpolarization Influx->Hyperpolarization Inhibition Enhanced Neuronal Inhibition (Anticonvulsant Effect) Hyperpolarization->Inhibition

Caption: A diagram illustrating the potential mechanism of action via GABAₐ receptor modulation.

References

Spectroscopic and Analytical Profile of 3-amino-2-phenyl-4(3H)-quinazolinone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-amino-2-phenyl-4(3H)-quinazolinone. This molecule is a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active agents. A thorough understanding of its spectral characteristics is essential for its identification, characterization, and the development of new derivatives.

Molecular Structure

Chemical Formula: C₁₄H₁₁N₃O Molecular Weight: 237.26 g/mol CAS Number: 1904-60-5

The structural framework of this compound consists of a quinazolinone core with a phenyl group substituted at the 2-position and an amino group at the 3-position.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While data for the parent compound is prioritized, comparative data from closely related derivatives may be included for context.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one in DMSO-d₆ [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.20dd, J=8Hz1HAr-H
7.84dt, J=7.2Hz; 1.2Hz1HAr-H
7.69d, J=8Hz1HAr-H
7.59-7.42m5HAr-H
5.51s2HNH₂

Table 2: ¹³C NMR Spectroscopic Data of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one in DMSO-d₆ [1]

Chemical Shift (δ, ppm)Assignment
161.5C=O
154.9C
147.2C
135.4C
135.0C
132.0CH
131.1CH
130.6CH
129.3CH
128.0CH
127.8CH
127.4CH
126.6CH
121.1C

Note: The provided NMR data is for a closely related derivative, 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one. The phenyl group protons and carbons will have slightly different shifts in the parent compound.

IR spectroscopy provides information about the functional groups present in a molecule. The absorption bands are reported in wavenumbers (cm⁻¹).

Table 3: FT-IR Spectroscopic Data of 3-amino-2-phenylquinazolin-4(3H)-one [2]

Wavenumber (cm⁻¹)Assignment
1622, 1542, 1420, 1352Phenyl ring modes
1594, 1315Phenyl ring modes

Table 4: FT-IR Spectroscopic Data of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one [1]

Wavenumber (cm⁻¹)Assignment
3461, 1614N-H stretching
3012C-H aromatic stretching
1672C=O amide stretching
1672C=N stretching
1471, 1614C=C aromatic stretching
1338C-N stretching
772C-Cl stretching

The IR spectrum of a related compound, 3-amino-2-methyl-6-nitroquinazolin-4(3H)-one, shows characteristic peaks for the NH₂ group, C=O, and aromatic rings.[3]

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. The synthesis of various quinazolinone derivatives has been confirmed using mass spectral data.[4] For this compound, the expected molecular ion peak [M]⁺ would be at m/z 237.

Experimental Protocols

The synthesis of this compound and its derivatives is well-documented, often involving the reaction of a 2-phenyl-4H-benzo[d][1][5]oxazin-4-one intermediate with hydrazine hydrate.[1][2] Microwave-assisted synthesis has been shown to be an efficient method.[5][6]

A common synthetic route involves the following steps:

  • Benzoylation of Anthranilic Acid: Anthranilic acid is reacted with benzoyl chloride to form 2-benzamidobenzoic acid.

  • Cyclization: The resulting acid is cyclized to form 2-phenyl-4H-benzo[d][1][5]oxazin-4-one.

  • Amination: The oxazinone intermediate is then reacted with hydrazine hydrate to yield this compound.[7]

This reaction can be carried out using conventional heating or microwave irradiation.[1][5]

  • NMR Spectra: ¹H and ¹³C NMR spectra are typically recorded on spectrometers operating at frequencies of 300 MHz or higher, using deuterated solvents such as DMSO-d₆ or CDCl₃.[3][8]

  • IR Spectra: FT-IR spectra are commonly recorded using the KBr pellet method, with spectra acquired over a range of 4000-400 cm⁻¹.[3]

  • Mass Spectra: Mass spectra are obtained using techniques such as electrospray ionization (ESI).[3]

Workflow Diagrams

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Spectroscopic Characterization anthranilic_acid Anthranilic Acid benzoxazinone 2-Phenyl-4H-benzo[d][1,3]oxazin-4-one anthranilic_acid->benzoxazinone Benzoylation & Cyclization benzoyl_chloride Benzoyl Chloride benzoyl_chloride->benzoxazinone product 3-Amino-2-phenyl-4(3H)- quinazolinone benzoxazinone->product Amination hydrazine Hydrazine Hydrate hydrazine->product recrystallization Recrystallization product->recrystallization chromatography Column Chromatography recrystallization->chromatography nmr NMR Spectroscopy (¹H, ¹³C) chromatography->nmr ir IR Spectroscopy chromatography->ir ms Mass Spectrometry chromatography->ms

Caption: Synthesis and Characterization Workflow

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided spectroscopic data and experimental context are crucial for the successful identification and application of this important chemical entity.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Anticonvulsant Properties of 2-Phenyl-3-amino-4(3H)-quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anticonvulsant properties of 2-phenyl-3-amino-4(3H)-quinazolinone derivatives. This class of compounds has emerged as a promising area of investigation in the search for novel antiepileptic drugs. This document summarizes key quantitative data, details essential experimental protocols for evaluating anticonvulsant activity, and visualizes the proposed mechanism of action to facilitate further research and development in this field.

Quantitative Data Summary

The anticonvulsant efficacy and neurotoxicity of various 2-phenyl-3-amino-4(3H)-quinazolinone derivatives have been evaluated in preclinical studies. The following tables consolidate the available quantitative data, including the median effective dose (ED₅₀) in various seizure models, the median toxic dose (TD₅₀), the median lethal dose (LD₅₀), the protective index (PI = TD₅₀/ED₅₀), and the therapeutic index (TI = LD₅₀/ED₅₀). This structured presentation allows for a clear comparison of the therapeutic potential of different analogs.

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)6-Hz ED₅₀ (mg/kg)TD₅₀ (mg/kg, i.p., mice)Protective Index (PI)Reference
4d 23.532.645.2325.913.87 (MES) / 9.99 (scPTZ)[1]
4l 26.179.4-361.213.84 (MES) / 4.55 (scPTZ)[1]
5b -152-2701.78[2]
5c -165-3502.12[2]
5d -140-3202.28[2]
12 -457-5621.22[3]
38 -251-4471.78[3]
Methaqualone -200-4002.00[2]
Valproate -300-4501.50[2]
CompoundLD₅₀ (mg/kg)Therapeutic Index (TI)Reference
5b 5803.82[2]
5c 4302.60[2]
5d 5503.93[2]
12 12882.82[3]
38 13805.50[3]
Methaqualone 5002.50[2]
Valproate 5001.67[2]

Experimental Protocols

The evaluation of anticonvulsant properties of 2-phenyl-3-amino-4(3H)-quinazolinone derivatives relies on standardized and well-validated preclinical models of epilepsy. The following are detailed methodologies for the key experiments cited in the literature.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used model for generalized tonic-clonic seizures and is indicative of a compound's ability to prevent seizure spread.

  • Apparatus: An electroconvulsive shock apparatus with corneal or ear-clip electrodes.

  • Animals: Typically male albino mice (18-25 g) or rats (100-150 g).

  • Procedure:

    • The test compound is administered to the animals, usually intraperitoneally (i.p.) or orally (p.o.), at various doses.

    • At the time of predicted peak effect of the compound, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through the electrodes.

    • The animals are observed for the presence or absence of a tonic hindlimb extension phase.

    • Protection is defined as the abolition of the tonic hindlimb extension.

  • Endpoint: The ED₅₀ is calculated as the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for myoclonic and absence seizures and is used to identify compounds that can raise the seizure threshold.

  • Convulsant Agent: Pentylenetetrazole (PTZ), a GABA-A receptor antagonist.

  • Animals: Typically male albino mice (18-25 g).

  • Procedure:

    • The test compound is administered to the animals at various doses.

    • At the time of predicted peak effect, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.

    • Animals are placed in individual observation cages and observed for the onset of clonic convulsions (jerky movements of the whole body lasting for at least 5 seconds).

    • Protection is defined as the absence of clonic seizures within a specified observation period (e.g., 30 minutes).

  • Endpoint: The ED₅₀ is calculated as the dose of the compound that protects 50% of the animals from PTZ-induced clonic seizures.

6-Hz Psychomotor Seizure Test

The 6-Hz seizure model is considered a model of therapy-resistant partial seizures.

  • Apparatus: A constant-current electrical stimulator with corneal electrodes.

  • Animals: Typically male albino mice (18-25 g).

  • Procedure:

    • The test compound is administered to the animals at various doses.

    • At the time of predicted peak effect, a low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus of a specific current intensity (e.g., 32 mA or 44 mA) is delivered through the corneal electrodes.

    • The animals are observed for the presence of seizure activity, characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae.

    • Protection is defined as the animal resuming normal exploratory behavior within 10 seconds of the stimulation.

  • Endpoint: The ED₅₀ is calculated as the dose of the compound that protects 50% of the animals from the 6-Hz induced seizure.

Rotarod Neurotoxicity Test

This test is used to assess motor impairment and potential neurotoxic side effects of the test compounds.

  • Apparatus: A rotating rod (rotarod) apparatus.

  • Animals: Typically male albino mice (18-25 g).

  • Procedure:

    • Mice are trained to remain on the rotating rod (e.g., at 6 rpm) for a set period (e.g., 1 minute) in three successive trials.

    • Only animals that successfully complete the training are used for the test.

    • The test compound is administered to the trained animals at various doses.

    • At the time of predicted peak effect, the animals are placed back on the rotating rod.

    • Neurotoxicity is indicated if the animal falls off the rod within the specified time.

  • Endpoint: The TD₅₀ is calculated as the dose of the compound that causes 50% of the animals to fail the test.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for the anticonvulsant effects of 2-phenyl-3-amino-4(3H)-quinazolinone derivatives is believed to be the positive allosteric modulation of the GABA-A receptor. The following diagram illustrates the proposed signaling cascade initiated by the binding of these compounds to the GABA-A receptor.

GABAA_Signaling_Pathway cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GABA_A_Receptor GABAA Receptor Ca_Channel L-type Ca²⁺ Channel GABA_A_Receptor->Ca_Channel Depolarization-induced opening (in some contexts) Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Increased Influx Ca_ion Ca²⁺ Ca_Channel->Ca_ion Influx GABA GABA GABA->GABA_A_Receptor Binds Quinazolinone Quinazolinone Derivative Quinazolinone->GABA_A_Receptor Positive Allosteric Modulation Neuronal_Stabilization Neuronal Stabilization & Reduced Excitability Cl_ion->Neuronal_Stabilization Hyperpolarization PKC Protein Kinase C (PKC) Ca_ion->PKC Activates GAP43_MARCKS GAP-43 / MARCKS (Membrane-bound) PKC->GAP43_MARCKS Phosphorylates p_GAP43_MARCKS Phosphorylated GAP-43 / MARCKS (Cytosolic) GAP43_MARCKS->p_GAP43_MARCKS Release from membrane p_GAP43_MARCKS->Neuronal_Stabilization Modulates Neuronal Growth & Plasticity

Caption: Proposed signaling pathway of 2-phenyl-3-amino-4(3H)-quinazolinone derivatives.

Experimental Workflow for Anticonvulsant Screening

The following diagram outlines a typical workflow for the preclinical screening of novel 2-phenyl-3-amino-4(3H)-quinazolinone derivatives for anticonvulsant activity.

Anticonvulsant_Screening_Workflow Start Synthesis of Novel Quinazolinone Derivatives Primary_Screening Primary Anticonvulsant Screening Start->Primary_Screening MES_Test MES Test Primary_Screening->MES_Test scPTZ_Test scPTZ Test Primary_Screening->scPTZ_Test Neurotoxicity Neurotoxicity Assessment (Rotarod Test) Primary_Screening->Neurotoxicity Dose_Response Dose-Response Studies (ED₅₀ & TD₅₀ Determination) MES_Test->Dose_Response scPTZ_Test->Dose_Response Neurotoxicity->Dose_Response Secondary_Screening Secondary Screening (for promising candidates) Dose_Response->Secondary_Screening Active & Non-toxic Candidates Hz_Test 6-Hz Seizure Test Secondary_Screening->Hz_Test Mechanism_Studies Mechanism of Action Studies (e.g., Receptor Binding Assays) Secondary_Screening->Mechanism_Studies Lead_Optimization Lead Optimization Hz_Test->Lead_Optimization Mechanism_Studies->Lead_Optimization

References

An In-depth Technical Guide to the Antimicrobial Potential of Substituted 3-Amino-2-Phenylquinazolin-4-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, antimicrobial activity, and structure-activity relationships of substituted 3-amino-2-phenylquinazolin-4-ones. Quinazolinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] This document consolidates key findings, presents quantitative data in a structured format, details experimental protocols, and visualizes critical pathways and workflows to support ongoing research and development in this promising area.

General Synthesis Pathway

The synthesis of 3-(arylideneamino)-2-phenylquinazolin-4(3H)-ones is typically achieved through a three-step process.[3] The pathway commences with the benzoylation of anthranilic acid, which undergoes simultaneous cyclization to form a 2-phenyl-4H-benzo[d][1][4]oxazin-4-one intermediate. This intermediate is then treated with hydrazine hydrate to yield the core scaffold, 3-amino-2-phenylquinazolin-4(3H)-one. The final step involves the condensation of this amino derivative with various substituted aromatic aldehydes to produce the target Schiff bases.[3][5]

Synthesis_Workflow cluster_0 Step 1: Benzoylation & Cyclization cluster_1 Step 2: Amination cluster_2 Step 3: Condensation (Schiff Base Formation) A Anthranilic Acid C 2-Phenyl-4H-benzo[d][1,3]oxazin-4-one A->C B Benzoyl Chloride B->C E 3-Amino-2-phenylquinazolin-4(3H)-one C->E D Hydrazine Hydrate D->E G Target Compound: 3-(Arylideneamino)-2-phenylquinazolin-4(3H)-one E->G F Substituted Benzaldehyde F->G

General synthetic route for 3-(arylideneamino)-2-phenylquinazolin-4(3H)-ones.

Antimicrobial Activity Data

The antimicrobial efficacy of substituted 3-amino-2-phenylquinazolin-4-ones has been evaluated against a range of Gram-positive and Gram-negative bacteria. The data, primarily presented as Minimum Inhibitory Concentration (MIC) in µg/mL, is summarized below.

Table 1: Antibacterial Activity of 3-(Arylideneamino)-2-phenylquinazolin-4(3H)-ones Data extracted from preliminary studies; MIC values indicate the lowest concentration of the compound that completely inhibits visible microbial growth.

Compound IDSubstituent (R) on Arylidene GroupStaphylococcus aureus (Gram +) MIC (µg/mL)Bacillus subtilis (Gram +) MIC (µg/mL)Escherichia coli (Gram -) MIC (µg/mL)Pseudomonas aeruginosa (Gram -) MIC (µg/mL)Reference
3a 4-Chloro12.52550100[3]
3b 4-Nitro255050>100[3]
3c 4-Methoxy5050100>100[3]
3d 2-Hydroxy252550100[3]
3e 3,4-Dimethoxy50100100>100[3]
A-1 Unsubstituted (Benzaldehyde)Very Good Activity-Good ActivityGood Activity[6]
A-2 3-Chloro--Excellent Activity-[6]
A-4 4-Methoxy-Very Good ActivityVery Good ActivityExcellent Activity[6]
9a 4-Fluorophenyl (at position 3)-1.4 cm (Zone of Inhibition)-1.1 cm (Zone of Inhibition)[7]
9h 4-Chlorophenyl (at position 3)-1.0 cm (Zone of Inhibition)-1.2 cm (Zone of Inhibition)[7]

Note: Direct comparison between studies can be challenging due to variations in assay methods (e.g., turbidometric vs. agar diffusion).[3][6][7] "Activity" ratings are as described in the source publication.

Structure-Activity Relationship (SAR)

The antimicrobial profile of quinazolinone derivatives is significantly influenced by the nature and position of substituents on the core structure.[1] Structure-activity relationship (SAR) studies have revealed several key insights.

  • Position 2 and 3 Substituents : The presence of a substituted aromatic ring at position 3 and various groups at position 2 are considered essential for antimicrobial activities.[1] The 3-amino group serves as a crucial point for modification, with derivatization into Schiff bases often enhancing biological activity.[3]

  • Halogen Substituents : The introduction of halogen atoms, such as chlorine or bromine, at positions 6 and 8 of the quinazolinone ring can improve antimicrobial potency.[1][8] Similarly, halogen substitutions on the phenyl rings at positions 2 or 3, such as in compounds 9a (4-fluorophenyl) and 9h (4-chlorophenyl), have demonstrated potent activity.[7]

  • Lipophilicity : Increased lipophilicity, often achieved by adding substituents like a naphthyl radical, can enhance activity by promoting solubility in the bacterial cell membrane.[9]

  • Gram-Positive vs. Gram-Negative Activity : Many quinazolinone derivatives show more potent activity against Gram-positive bacteria compared to Gram-negative strains, which may be attributed to better permeability through the Gram-positive bacterial cell wall.[1]

Mechanism_of_Action cluster_pathway Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by Quinazolinone A Peptidoglycan Precursors B Transglycosylation A->B C Linear Glycan Chains B->C D Transpeptidation (Cross-linking) C->D E Stable Peptidoglycan Cell Wall D->E Quin Substituted Quinazolin-4-one PBP Penicillin-Binding Proteins (PBPs) Quin->PBP Binds & Inhibits PBP->D Inhibits Step

References

Antitumor Evaluation of Novel 3-Amino-2-Phenyl-4(3H)-Quinazolinone Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the antitumor evaluation of novel 3-amino-2-phenyl-4(3H)-quinazolinone analogs for researchers, scientists, and drug development professionals. This document outlines detailed experimental methodologies, summarizes key quantitative data, and visualizes critical biological pathways and workflows.

Introduction

Quinazolinone derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their broad spectrum of pharmacological activities. Among these, this compound analogs have emerged as a promising scaffold for the development of novel anticancer agents. These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines, often acting through mechanisms that include the induction of apoptosis and cell cycle arrest. This guide details the synthesis, in vitro evaluation, and mechanistic studies of these novel analogs, providing a foundational resource for their further development as therapeutic agents.

Synthesis of this compound Analogs

The synthesis of this compound analogs typically follows a multi-step reaction pathway, beginning with the appropriate starting materials. A general synthetic route is outlined below.

Experimental Protocol: General Synthesis

A common synthetic route involves the reaction of anthranilic acid with benzoyl chloride to form a benzoxazinone intermediate. This intermediate is then reacted with hydrazine hydrate to yield the this compound core. Various analogs can then be synthesized by reacting this core structure with different aromatic aldehydes or ketones to form Schiff bases at the 3-amino position.[1][2][3]

Step 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

  • Dissolve anthranilic acid in a suitable solvent, such as pyridine.

  • Add benzoyl chloride dropwise to the solution at 0°C with constant stirring.

  • Allow the reaction mixture to stir at room temperature for a specified time.

  • Pour the reaction mixture into a cold solution of sodium bicarbonate to precipitate the product.

  • Filter, wash with water, and dry the crude product. Recrystallize from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

  • Reflux the 2-phenyl-4H-3,1-benzoxazin-4-one with hydrazine hydrate in a solvent such as ethanol or pyridine for several hours.[2]

  • Cool the reaction mixture and pour it into crushed ice.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the product from an appropriate solvent to obtain the pure this compound.

Step 3: Synthesis of Novel this compound Analogs (Schiff Bases)

  • Dissolve this compound in a solvent like ethanol.

  • Add an equimolar amount of the desired substituted aromatic aldehyde or ketone.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for a few hours and monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to obtain the precipitated product.

  • Filter, wash with cold ethanol, and dry the final analog.[1]

Synthesis_Workflow cluster_start Starting Materials cluster_proc Reaction Steps cluster_prod Products A Anthranilic Acid P1 Step 1: Benzoxazinone Formation A->P1 B Benzoyl Chloride B->P1 C Hydrazine Hydrate P2 Step 2: Quinazolinone Ring Formation C->P2 D Substituted Aldehyde/Ketone P3 Step 3: Schiff Base Formation D->P3 I1 2-Phenyl-4H-3,1-benzoxazin-4-one P1->I1 I2 This compound P2->I2 F Final Analog P3->F I1->P2 I2->P3

Caption: Synthetic workflow for novel this compound analogs.

In Vitro Antitumor Evaluation

The antitumor activity of the synthesized quinazolinone analogs is primarily assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinazolinone analogs and a standard anticancer drug (e.g., Doxorubicin) for 48 hours. A control group with no drug treatment is also maintained.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with quinazolinone analogs B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of representative this compound analogs against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Analog 1 MCF-7 (Breast)8.5Fictional Data
Analog 1 A549 (Lung)12.2Fictional Data
Analog 1 HeLa (Cervical)9.8Fictional Data
Analog 2 MCF-7 (Breast)5.2Fictional Data
Analog 2 A549 (Lung)7.9Fictional Data
Analog 2 HeLa (Cervical)6.1Fictional Data
Doxorubicin MCF-7 (Breast)1.2Fictional Data
Doxorubicin A549 (Lung)1.8Fictional Data
Doxorubicin HeLa (Cervical)1.5Fictional Data

Note: The data presented in this table is illustrative and does not represent actual experimental results from a specific publication.

Mechanism of Action Studies

To elucidate the underlying mechanisms of antitumor activity, further in vitro assays are conducted, including cell cycle analysis and apoptosis induction studies.

Cell Cycle Analysis

Flow cytometry is employed to determine the effect of the quinazolinone analogs on the cell cycle distribution of cancer cells.

  • Cell Treatment: Treat cancer cells with the IC50 concentration of the test compound for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.[5]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature and analyze the DNA content by flow cytometry.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Cell_Cycle_Analysis_Workflow A Treat cells with compound B Harvest and fix cells in ethanol A->B C Stain with Propidium Iodide and RNase A B->C D Analyze by flow cytometry C->D E Determine cell cycle phase distribution D->E

Caption: Workflow for cell cycle analysis by flow cytometry.

Apoptosis Assay

The induction of apoptosis is a key mechanism for many anticancer drugs. The Annexin V-FITC/PI dual staining assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the IC50 concentration of the quinazolinone analog for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Apoptosis_Induction_Pathway Compound Quinazolinone Analog Cell Cancer Cell Compound->Cell Mitochondria Mitochondrial Pathway Cell->Mitochondria Induces stress Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified signaling pathway for apoptosis induction.

Western Blot Analysis

Western blotting is used to investigate the effect of the compounds on the expression levels of key proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, caspases, cyclins, and CDKs).

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This technical guide provides a comprehensive framework for the antitumor evaluation of novel this compound analogs. The detailed experimental protocols for synthesis, in vitro cytotoxicity, and mechanistic studies offer a valuable resource for researchers in the field of anticancer drug discovery. The presented data structures and visualizations aim to facilitate a clear understanding of the experimental workflows and biological effects of these promising compounds. Further in vivo studies are warranted to establish the therapeutic potential of the most active analogs.

References

The Core Mechanism of Action of Quinazolinone-Based Compounds in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms through which quinazolinone-based compounds exert their anticancer effects. Quinazolinone and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, with several derivatives approved for clinical use in cancer therapy.[1][2] Their broad spectrum of biological activities stems from their ability to interact with various molecular targets within cancer cells, leading to the inhibition of cell proliferation and the induction of cell death. This document details the primary mechanisms of action, presents quantitative data on their efficacy, outlines key experimental protocols for their evaluation, and provides visual representations of the involved signaling pathways.

Key Mechanisms of Anticancer Activity

Quinazolinone derivatives employ a multi-pronged approach to combat cancer, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting critical signaling pathways essential for tumor growth and survival.

Induction of Apoptosis

A predominant mechanism of action for many quinazolinone compounds is the induction of programmed cell death, or apoptosis. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

Intrinsic Pathway: Quinazolinone derivatives can trigger the intrinsic apoptotic pathway by modulating the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. For instance, some compounds have been shown to upregulate the expression of pro-apoptotic proteins like Bax and Bad, while downregulating the anti-apoptotic protein Bcl-2.[2] This shift in balance leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9, which in turn activates executioner caspases like caspase-3 and -7, ultimately leading to apoptotic cell death.[2][3]

Extrinsic Pathway: The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding death receptors on the cell surface. Certain quinazolinone compounds have been observed to increase the expression of Fas and Fas ligand (FasL), leading to the activation of the death-inducing signaling complex (DISC) and subsequent activation of caspase-8.[4] Activated caspase-8 can then directly activate executioner caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.

dot

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC DISC Death Receptor->DISC Recruitment Pro-Caspase-8 Pro-Caspase-8 DISC->Pro-Caspase-8 Activation Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Executioner Caspases (3, 7) Executioner Caspases (3, 7) Caspase-8->Executioner Caspases (3, 7) Activates Quinazolinone Quinazolinone Bcl-2 Bcl-2 Quinazolinone->Bcl-2 Inhibits Bax/Bak Bax/Bak Quinazolinone->Bax/Bak Activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits MOMP Bax/Bak->Mitochondrion Induces MOMP Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Apoptosome Apoptosome Apaf-1->Apoptosome Forms Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Activates Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Executioner Caspases (3, 7) Activates Apoptosis Apoptosis Executioner Caspases (3, 7)->Apoptosis Executes cluster_legend Logic Quinazolinone Quinazolinone p21 p21 Quinazolinone->p21 Upregulates Cyclin B1/CDK1 Cyclin B1/CDK1 Quinazolinone->Cyclin B1/CDK1 Downregulates Cdc25C Cdc25C Quinazolinone->Cdc25C Inhibits p21->Cyclin B1/CDK1 Inhibits M Phase M Phase Cyclin B1/CDK1->M Phase Promotes entry G2/M Arrest G2/M Arrest Cyclin B1/CDK1->G2/M Arrest Cdc25C->Cyclin B1/CDK1 Activates G2 Phase G2 Phase G2 Phase->M Phase A Promotes B Inhibits C Upregulates D Downregulates Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Binds PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival Quinazolinone (Kinase Inhibitor) Quinazolinone (Kinase Inhibitor) Quinazolinone (Kinase Inhibitor)->EGFR Inhibits Quinazolinone (Kinase Inhibitor)->PI3K Inhibits Quinazolinone (Kinase Inhibitor)->Akt Inhibits Seed Cells Seed Cells Treat with Quinazolinone Treat with Quinazolinone Seed Cells->Treat with Quinazolinone Add MTT Reagent Add MTT Reagent Treat with Quinazolinone->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilization Solution Add Solubilization Solution Incubate->Add Solubilization Solution Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance

References

The Versatile Scaffold: A Deep Dive into the Structure-Activity Relationships of 3-Amino-2-phenyl-4(3H)-quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthesis, biological activities, and structure-activity relationships (SAR) of 3-amino-2-phenyl-4(3H)-quinazolinone derivatives. This document provides an in-depth analysis of this important heterocyclic scaffold, which is a cornerstone in the development of new therapeutic agents due to its broad spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects.[1][2][3]

The quinazolinone core, a bicyclic aromatic compound, has long been a focus of medicinal chemistry.[4][5] The introduction of a 2-phenyl group and a 3-amino substituent creates a versatile template for further chemical modifications, allowing for the fine-tuning of its biological properties.[1][6] This guide summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of synthetic pathways and logical SAR frameworks to facilitate a deeper understanding and further exploration of these compounds.

Synthetic Pathway and Core Structure

The synthesis of this compound derivatives typically follows a well-established multi-step reaction sequence.[1][7] The process commences with the benzoylation of anthranilic acid, which leads to the formation of a 2-phenyl-4H-benzo[d][1][8]oxazin-4-one intermediate.[1][9] This intermediate is then reacted with hydrazine hydrate to yield the core scaffold, 3-amino-2-phenylquinazolin-4(3H)-one.[7][9] Subsequent condensation of this core with various aromatic aldehydes or ketones results in the formation of the final Schiff base derivatives.[9][10]

Synthesis_of_3_amino_2_phenyl_4_3H_quinazolinone_derivatives Anthranilic_acid Anthranilic Acid Intermediate_1 2-Phenyl-4H-benzo[d][1,3]oxazin-4-one Anthranilic_acid->Intermediate_1 Pyridine Benzoyl_chloride Benzoyl Chloride Benzoyl_chloride->Intermediate_1 Core_scaffold 3-Amino-2-phenylquinazolin-4(3H)-one Intermediate_1->Core_scaffold Pyridine Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Core_scaffold Final_derivatives 3-(Arylideneamino)-2-phenylquinazolin-4(3H)-ones Core_scaffold->Final_derivatives Ethanol, Reflux Aromatic_aldehydes_ketones Aromatic Aldehydes/Ketones (R-CHO/R-CO-R') Aromatic_aldehydes_ketones->Final_derivatives

General synthetic route for this compound derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the 2-phenyl and 3-amino-phenyl moieties. The following sections detail the SAR for anticonvulsant, anti-inflammatory, and antimicrobial activities.

Anticonvulsant Activity

The anticonvulsant properties of this compound derivatives have been extensively studied, with many compounds showing promising activity in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests.[11][12]

Key SAR observations for anticonvulsant activity:

  • Substitution at the 3-position: The nature of the substituent at the 3-position of the quinazolinone ring is a critical determinant of anticonvulsant activity.[12]

  • Aryl Group at the 3-position: Compounds with an ortho-tolyl or ortho-chlorophenyl group at the 3-position have demonstrated significant protection against both MES and scMet-induced seizures.[11]

  • Butyl Substitution: A butyl group at the 3-position appears to be beneficial for preventing the spread of seizure discharge and increasing the seizure threshold.[12]

  • Benzyl Substitution: While benzyl substitution at the 3-position can lead to strong anticonvulsant activity, it may be less effective in seizure prevention compared to butyl substitution.[12]

Compound IDSubstitution at 3-positionAnticonvulsant Activity (% Protection against scPTZ)NeurotoxicityReference
8 Butyl100%Not Observed[12]
13 Butyl100%Not Observed[12]
19 Substituted Benzyl100%Not Observed[12]
6l o-TolylGood protection against MES and scMetLow[11]
8i o-ChlorophenylGood protection against MES and scMetLow[11]

This table presents a selection of compounds to illustrate key SAR trends. For comprehensive data, refer to the cited literature.

Anti-inflammatory Activity

Several this compound derivatives have exhibited potent anti-inflammatory effects, often evaluated using the carrageenan-induced paw edema model in rats.[2][13]

Key SAR observations for anti-inflammatory activity:

  • Substitution on the 3-phenylamino Ring: The presence of electron-withdrawing or electron-donating groups on the phenyl ring at the 3-amino position significantly influences anti-inflammatory activity.

  • Halogen Substitution: Compounds with a 4-chlorophenyl group on the quinazolinone moiety have shown better anti-inflammatory activity compared to those with an unsubstituted phenyl group.[2]

  • Heterocyclic Modifications: Cyclization of the arylideneamino side chain into azetidinone and thiazolidinone rings has been shown to enhance anti-inflammatory potential.[2] Thiazolidinone derivatives, in particular, demonstrated superior activity over their azetidinone counterparts.[2]

  • Thioamide Linker: The presence of a thioamide functional group directly attached to a substituted phenyl ring can confer potent anti-inflammatory activity, as demonstrated by the inhibition of nitric oxide (NO) production.[14]

Compound IDKey Structural FeatureAnti-inflammatory Activity (% Inhibition of Edema)Reference
9 2'-(p-chlorobenzylideneamino)phenyl at 3-position20.4%[2]
15 Azetidinone derivative>24.6%[2]
21 Thiazolidinone derivative32.5%[2]
AS2 2-(1-ethyl propylidene-hydrazino) at 2-positionPotent[13]
8d Thioamide with 4-Cl phenylPotent NO inhibition[14]
8g Thioamide with 4-Br phenylPotent NO inhibition[14]
8k Thioamide with 4-CF3 phenylPotent NO inhibition[14]

This table presents a selection of compounds to illustrate key SAR trends. For comprehensive data, refer to the cited literature.

Antimicrobial Activity

The antibacterial potential of these quinazolinone derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria.[1][15] The incorporation of the 3-arylideneamino substituent generally enhances the antibacterial activity of the quinazolinone system.[1]

Key SAR observations for antimicrobial activity:

  • Substituents on the Arylideneamino Group: The nature of the substituent on the arylideneamino moiety plays a crucial role in determining the antibacterial spectrum and potency.

  • Gram-Positive Activity: Certain derivatives have shown notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[1]

  • Gram-Negative Activity: Some compounds have also demonstrated activity against Gram-negative bacteria like Escherichia coli and Shigella dysenteriae.[1]

  • Specific Substituent Effects: The presence of specific groups on the arylidene ring can lead to selective activity against certain bacterial strains. For instance, some compounds were more active against S. dysenteriae 6.[1]

Compound IDArylideneamino SubstituentActivity against Gram-positive bacteriaActivity against Gram-negative bacteriaReference
3d, 3e, 3j VariedSimilar activityModerate to weak[1]
3b, 3f VariedMore active against B. subtilisModerate to weak[1]
3c VariedMore active on S. aureus 6571More active against S. dysenteriae 6[1]
3d, 3h VariedModerate to weakSimilar activity[1]
3i, 3j VariedModerate to weakMore active against S. dysenteriae 6[1]

This table summarizes the activity trends of a series of compounds with a common 2-phenyl group and varied substituents on the 3-arylideneamino group. For detailed MIC values, please consult the original publication.

Experimental Protocols

Standardized and validated experimental models are crucial for the reliable assessment of the biological activities of novel compounds. The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound

The core scaffold is synthesized in a two-step process:

  • Synthesis of 2-Phenyl-4H-benzo[d][1][8]oxazin-4-one: Anthranilic acid is dissolved in pyridine, and benzoyl chloride is added dropwise with stirring. The reaction mixture is then treated to afford the intermediate product.[1][7]

  • Synthesis of 3-Amino-2-phenylquinazolin-4(3H)-one: The intermediate from the previous step is condensed with hydrazine hydrate in the presence of pyridine. The reaction mixture is refluxed, and upon cooling, the desired product crystallizes.[1][7]

Anticonvulsant Activity Evaluation

Maximal Electroshock (MES) Seizure Test:

This model is used to identify compounds that prevent the spread of seizures.[8][16]

  • Animals: Male albino mice or rats are typically used.[17]

  • Procedure: A supramaximal electrical stimulus is delivered via corneal or ear electrodes to induce a tonic hindlimb extension seizure.[8][18] The test compound is administered intraperitoneally at a predetermined time before the electrical stimulus.

  • Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as a quantal endpoint (presence or absence of the seizure).[8]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:

This model is used to identify compounds that can raise the seizure threshold.[12]

  • Animals: Male albino mice are commonly used.

  • Procedure: A convulsant dose of pentylenetetrazole is injected subcutaneously. The test compound is administered prior to the scPTZ injection.

  • Endpoint: The ability of the compound to protect the animals from clonic-tonic seizures for a specified period is observed.

Anticonvulsant_Activity_Workflow Start Start: Test Compound Administration MES_Test Maximal Electroshock (MES) Test Start->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Start->scPTZ_Test Neurotoxicity Rotarod Test for Neurotoxicity Start->Neurotoxicity MES_Stimulus Deliver Supramaximal Electrical Stimulus MES_Test->MES_Stimulus scPTZ_Injection Inject Convulsant Dose of PTZ scPTZ_Test->scPTZ_Injection MES_Observation Observe for Tonic Hindlimb Extension MES_Stimulus->MES_Observation scPTZ_Observation Observe for Clonic-Tonic Seizures scPTZ_Injection->scPTZ_Observation MES_Result Protection against Seizure Spread MES_Observation->MES_Result scPTZ_Result Increased Seizure Threshold scPTZ_Observation->scPTZ_Result

References

A Technical Guide to the Synthetic Methodologies for 4(3H)-Quinazolinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3][4] The versatility of this heterocyclic system has driven the development of a multitude of synthetic strategies, ranging from classical condensation reactions to modern metal-catalyzed and microwave-assisted methodologies. This technical guide provides an in-depth review of the key synthetic methods for the preparation of 4(3H)-quinazolinones, complete with detailed experimental protocols, comparative data, and graphical representations of relevant biological pathways.

Core Synthetic Strategies

The synthesis of the 4(3H)-quinazolinone ring system can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, available starting materials, and scalability.

Niementowski Reaction: The Classic Approach

First described in 1895, the Niementowski reaction is the thermal condensation of an anthranilic acid derivative with an amide.[5][6] This method is one of the most fundamental routes to 4(3H)-quinazolinones. Modifications of this reaction, such as the use of microwave irradiation, have been developed to improve yields and reduce reaction times.[7]

Logical Workflow for the Niementowski Reaction

A Anthranilic Acid Derivative C Thermal Condensation (or Microwave Irradiation) A->C B Amide B->C D 4(3H)-Quinazolinone C->D

Caption: General workflow of the Niementowski reaction.

Synthesis from Benzoxazinone Intermediates

A highly versatile and widely employed method involves the reaction of a 2-substituted-4H-3,1-benzoxazin-4-one with an amine. The benzoxazinone intermediate is typically prepared from anthranilic acid and an acid anhydride or acid chloride. This two-step approach allows for the introduction of a wide variety of substituents at the 2 and 3-positions of the quinazolinone core.[7][8]

Logical Workflow for Synthesis via Benzoxazinone

A Anthranilic Acid C Benzoxazinone Formation A->C B Acid Anhydride or Acid Chloride B->C D 2-Substituted-4H-3,1-benzoxazin-4-one C->D F Ring Opening and Cyclization D->F E Amine (R-NH2) E->F G 2,3-Disubstituted-4(3H)-Quinazolinone F->G

Caption: Two-step synthesis of 4(3H)-quinazolinones via a benzoxazinone intermediate.

Modern Synthetic Approaches

Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for constructing the 4(3H)-quinazolinone scaffold. These include:

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for classical methods like the Niementowski reaction and syntheses from benzoxazinones.[5][9]

  • Metal-Catalyzed Reactions: Transition metal catalysts, particularly palladium and copper, have been utilized in various cross-coupling and cyclization reactions to afford 4(3H)-quinazolinones with high efficiency and functional group tolerance.[1][10]

  • Green Chemistry Approaches: These methods focus on the use of environmentally benign solvents (or solvent-free conditions), catalysts, and energy sources to minimize the environmental impact of the synthesis.[11]

Quantitative Data on Synthetic Methods

The following tables summarize quantitative data for various synthetic methods for 4(3H)-quinazolinones, allowing for easy comparison of their efficiencies.

Table 1: Comparison of Conventional and Microwave-Assisted Niementowski Reactions

Starting MaterialsMethodConditionsTimeYield (%)Reference
Anthranilic Acid, FormamideConventional130-150 °C6 hVariable, often low[7]
Anthranilic Acid, FormamideMicrowave60 W20 minImproved yields[7]
5-Benzyloxy-4-methoxy-2-aminobenzamide, FormamideMicrowave300 W, Acetic Acid5 min87[5]

Table 2: Yields for Synthesis via Benzoxazinone Intermediates

Benzoxazinone IntermediateAmineConditionsYield (%)Reference
2-Phenylbenzo[d][1][12]oxazin-4-oneHydrazine HydrateRefluxNot specified[7]
2-Methyl-4H-3,1-benzoxazin-4-oneEthyl Glycinate HClCyclizationNot specified[13]

Table 3: Examples of Modern Synthetic Methods

Starting MaterialsMethodCatalyst/ReagentConditionsYield (%)Reference
o-Aminobenzamide, StyrenesMetal-Free Oxidative CyclizationDTBP, p-TsOH120 °C, 16 hModerate to Excellent[12]
Anthranilic Acid, Trimethyl Orthoformate, AmineMicrowave-AssistedNone120 °C, 30 minGood to Excellent[11]
2-Iodobenzamides, Aldehydes, Sodium AzideCopper-CatalyzedCuINot specifiedModerate to Good[14]
Anthranilamide, Aldehydes/KetonesMicrowave-AssistedSbCl3 (1 mol%)Solvent-freeGood to Excellent[9]

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed.

Protocol 1: Microwave-Assisted Niementowski Synthesis[5]
  • Reactant Mixture: In a microwave-safe vessel, combine 5-benzyloxy-4-methoxy-2-aminobenzamide (1 equivalent) and formamide.

  • Acid Catalyst: Add a catalytic amount of acetic acid to the mixture.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 300 W for 5 minutes.

  • Work-up: After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-cold water.

  • Isolation: Collect the precipitated product by filtration, wash with water, and dry. Recrystallize from a suitable solvent if necessary to obtain the pure 6,7-disubstituted-4(3H)-quinazolinone.

Protocol 2: Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones via Benzoxazinone[8]

Step A: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one

  • Acylation: To a solution of anthranilic acid (1 equivalent) in a suitable solvent (e.g., pyridine), add the desired acid chloride (1.1 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature until the starting material is consumed (monitored by TLC).

  • Cyclization: Add acetic anhydride (2-3 equivalents) and heat the mixture to reflux for 2-3 hours.

  • Isolation: Cool the reaction mixture and pour it into ice-cold water. Collect the precipitated benzoxazinone by filtration, wash with cold water, and dry.

Step B: Synthesis of the 4(3H)-quinazolinone

  • Reactant Mixture: In a round-bottom flask, dissolve the 2-substituted-4H-3,1-benzoxazin-4-one (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).

  • Amine Addition: Add the desired primary amine (1.1 equivalents) to the solution.

  • Reaction: Reflux the reaction mixture for the appropriate time (typically 2-8 hours), monitoring the progress by TLC.

  • Work-up: After completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired 2,3-disubstituted-4(3H)-quinazolinone.

Protocol 3: Metal-Free Oxidative Synthesis[12]
  • Reactant Mixture: In an ace-pressure tube equipped with a stirring bar, place 2-aminobenzamide (1.00 mmol), the desired styrene (2.0 mmol), and DMSO (2 mL).

  • Additive: Add p-toluenesulfonic acid (p-TsOH) (0.66 mmol).

  • Oxidant: Add di-tert-butyl peroxide (DTBP) (2.2 mmol) to the mixture using a syringe.

  • Reaction: Seal the pressure tube with a Teflon cap and place it in a heating block. Stir the reaction mixture at 120 °C for 16 hours.

  • Work-up and Purification: After cooling, the reaction mixture is subjected to a standard aqueous work-up and the crude product is purified by column chromatography to afford the pure quinazolin-4(3H)-one.

Biological Significance and Signaling Pathways

The therapeutic potential of 4(3H)-quinazolinones is often attributed to their ability to interact with key biological targets, such as protein kinases.[2][15] In the context of cancer, many quinazolinone derivatives have been developed as inhibitors of receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR), and intracellular signaling molecules like Phosphoinositide 3-kinase (PI3K).[16][17][18]

EGFR Signaling Pathway and its Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.[19] Quinazolinone-based drugs like gefitinib and erlotinib are potent EGFR inhibitors.[2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates AKT->Transcription Promotes Quinazolinone 4(3H)-Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by 4(3H)-quinazolinones.

PI3K/Akt Signaling Pathway and its Inhibition

The PI3K/Akt pathway is another critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth and survival.[20] Several 4(3H)-quinazolinone derivatives have been specifically designed to target and inhibit PI3K.[17][18]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Ligand Growth Factor Ligand->RTK Binds PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes Quinazolinone 4(3H)-Quinazolinone Inhibitor Quinazolinone->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by 4(3H)-quinazolinones.

Conclusion

The synthesis of 4(3H)-quinazolinones is a rich and evolving field of organic chemistry. While classical methods like the Niementowski reaction remain relevant, modern techniques offer significant improvements in efficiency, scope, and environmental impact. The continued interest in this heterocyclic core, driven by its diverse pharmacological activities, ensures that the development of novel and improved synthetic strategies will remain an active area of research. This guide provides a foundational understanding of the key synthetic methodologies, offering researchers and drug development professionals a valuable resource for the design and synthesis of new 4(3H)-quinazolinone-based therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones, a class of compounds with significant pharmacological interest, including potential antibacterial and anticancer activities.[1][2][3] The synthesis is typically achieved through a three-step process commencing from anthranilic acid.

I. Synthetic Pathway Overview

The synthesis of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones involves three primary stages:

  • Step 1: Synthesis of 2-phenyl-4H-benzo[d][4]oxazin-4-one (1) : This initial step involves the benzoylation and simultaneous cyclization of anthranilic acid.

  • Step 2: Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (2) : The benzoxazinone intermediate is then reacted with hydrazine hydrate to form the core quinazolinone structure.

  • Step 3: Synthesis of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones (3a-j) : The final products are obtained through the condensation of the amino-quinazolinone with various substituted aromatic aldehydes, forming a Schiff base.[1]

II. Experimental Protocols

Step 1: Synthesis of 2-phenyl-4H-benzo[d][4][5]oxazin-4-one (1)
  • Dissolve anthranilic acid in pyridine.

  • Slowly add benzoyl chloride to the solution at 0°C with constant stirring.[5]

  • Continue stirring the reaction mixture for 30-45 minutes at room temperature.[5]

  • The semi-solid mass obtained is treated with a 10% sodium bicarbonate solution until effervescence ceases.[5][6]

  • The resulting solid is filtered, washed thoroughly with water to remove inorganic materials and pyridine, and then dried.[5]

  • The crude product can be recrystallized from a suitable solvent like ethanol.

Step 2: Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (2)

Conventional Method:

  • Dissolve the 2-phenyl-4H-benzo[d][4]oxazin-4-one (1) obtained from Step 1 in a suitable solvent such as ethanol or pyridine.[5]

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 3-6 hours.[6][7]

  • After cooling, pour the reaction mixture into crushed ice or cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the product from diluted ethanol to obtain pure 3-amino-2-phenylquinazolin-4(3H)-one.[5]

Microwave-Assisted Method:

An alternative, more efficient method utilizes microwave irradiation, which significantly reduces the reaction time.

  • A mixture of 2-benzamidobenzoyl chloride (which can be prepared from anthranilic acid) and hydrazine hydrate in DMF with potassium carbonate is subjected to microwave irradiation.[4][8]

  • Typical conditions are 800 W at 135°C for 4 minutes.[4][8] This method has been reported to yield the product in approximately 81% yield.[4]

Step 3: Synthesis of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones (3a-j)
  • Take an equimolar mixture of 3-amino-2-phenylquinazolin-4(3H)-one (2) and a substituted aromatic aldehyde in ethanol.

  • Add a few drops of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 30 minutes to 3 hours.[7]

  • Allow the reaction mixture to cool to room temperature.

  • The resulting crystalline product is filtered, washed with water, and then recrystallized from a suitable solvent like ethanol to yield the pure 3-(arylideneamino)-2-phenylquinazoline-4(3H)-one.

III. Quantitative Data Summary

The following table summarizes the yield and melting point for a selection of synthesized 3-(arylideneamino)-2-phenylquinazoline-4(3H)-one derivatives, where the substituent 'R' on the arylideneamino group is varied.

CompoundSubstituent (R) on BenzaldehydeYield (%)Melting Point (°C)
3a 2-chloro64130-132
3b 3-hydroxy99136-137
3c 4-hydroxy-3-methoxy (vanillin)86100-102
3d Thiophene-2-carbaldehyde66170-172

(Data sourced from reference[9])

IV. Visualized Experimental Workflow

The following diagram illustrates the three-step synthesis protocol for 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones.

Synthesis_Workflow Anthranilic_Acid Anthranilic Acid Step1 Step 1: Benzoylation & Cyclization Anthranilic_Acid->Step1 Benzoyl_Chloride Benzoyl Chloride + Pyridine Benzoyl_Chloride->Step1 Benzoxazinone 2-phenyl-4H-benzo[d][1,3]oxazin-4-one (1) Step2 Step 2: Quinazolinone Formation Benzoxazinone->Step2 Hydrazine_Hydrate Hydrazine Hydrate + Ethanol/Pyridine Hydrazine_Hydrate->Step2 Amino_Quinazolinone 3-amino-2-phenylquinazolin-4(3H)-one (2) Step3 Step 3: Condensation (Schiff Base Formation) Amino_Quinazolinone->Step3 Aromatic_Aldehyde Aromatic Aldehyde (R-CHO) + Ethanol, Glacial Acetic Acid Aromatic_Aldehyde->Step3 Final_Product 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones (3a-j) Step1->Benzoxazinone Step2->Amino_Quinazolinone Step3->Final_Product

Caption: Synthetic workflow for 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 3-Amino-2-phenyl-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinazolinones are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities, making them significant scaffolds in drug discovery and development. The 3-amino-2-phenyl-4(3H)-quinazolinone core, in particular, is a precursor for various bioactive molecules. Traditional methods for the synthesis of these compounds often involve long reaction times and harsh conditions. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, offering advantages such as significantly reduced reaction times, increased product yields, and cleaner reaction profiles. This document provides detailed protocols for the microwave-assisted synthesis of this compound, targeting researchers, scientists, and professionals in drug development.

Reaction Principle

The synthesis of this compound is typically a two-step process. The first step involves the formation of a 2-phenyl-3,1-benzoxazin-4-one intermediate from anthranilic acid and benzoyl chloride. In the second step, this intermediate undergoes a ring-opening and subsequent cyclization reaction with hydrazine hydrate to form the desired this compound. Microwave irradiation is employed in the second step to dramatically reduce the reaction time.

Experimental Protocols

This section outlines the detailed experimental procedures for the synthesis of this compound.

Materials and Equipment
  • Reagents: Anthranilic acid, benzoyl chloride, pyridine, hydrazine hydrate, ethanol, dimethylformamide (DMF).

  • Equipment: Microwave synthesizer, round-bottom flasks, magnetic stirrer, reflux condenser, Buchner funnel, melting point apparatus, standard laboratory glassware.

  • Analytical Instruments: Infrared (IR) spectrometer, Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS).

Protocol 1: Synthesis of 2-Phenyl-3,1-benzoxazin-4-one (Intermediate)
  • In a round-bottom flask, dissolve anthranilic acid in pyridine.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add benzoyl chloride dropwise to the stirred solution.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for approximately 30 minutes.

  • Pour the reaction mixture into a beaker containing a 10% sodium bicarbonate solution to neutralize the excess acid.

  • Filter the resulting precipitate using a Buchner funnel, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenyl-3,1-benzoxazin-4-one.

Protocol 2: Microwave-Assisted Synthesis of this compound
  • In a microwave-safe reaction vessel, dissolve 2-phenyl-3,1-benzoxazin-4-one (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or pyridine.[1][2]

  • Add hydrazine hydrate (2 equivalents) to the solution.[2]

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a specified power and temperature for a short duration (e.g., 800 W, 135 °C for 4-5 minutes).[1][2][3]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by filtration, wash it with water, and dry it.

  • Recrystallize the crude product from diluted ethanol to obtain pure this compound.[2]

Data Presentation

The following table summarizes the quantitative data from the microwave-assisted synthesis of this compound and a closely related derivative, showcasing the efficiency of this method compared to conventional heating.

ProductMethodSolventPower (W)TimeTemperature (°C)Yield (%)Reference
This compoundMicrowave IrradiationDMF8004 min13581[1]
3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-oneMicrowave IrradiationPyridine8005 minNot specified87[2]
3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-oneConventional HeatingPyridineN/A10 hours115 (Reflux)79[2]

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound from anthranilic acid.

G cluster_0 Step 1: Formation of Benzoxazinone Intermediate cluster_1 Step 2: Microwave-Assisted Amination and Cyclization Anthranilic Acid Anthranilic Acid 2-Phenyl-3,1-benzoxazin-4-one 2-Phenyl-3,1-benzoxazin-4-one Anthranilic Acid->2-Phenyl-3,1-benzoxazin-4-one  + Benzoyl Chloride  Pyridine, 0°C to RT Benzoyl Chloride Benzoyl Chloride This compound This compound 2-Phenyl-3,1-benzoxazin-4-one->this compound  + Hydrazine Hydrate  DMF, Microwave (800W, 135°C, 4 min) Hydrazine Hydrate Hydrazine Hydrate

Caption: Synthetic route for this compound.

Experimental Workflow

The diagram below outlines the general workflow for the microwave-assisted synthesis and purification of the target compound.

A Mix 2-Phenyl-3,1-benzoxazin-4-one and Hydrazine Hydrate in DMF B Microwave Irradiation (e.g., 800W, 135°C, 4 min) A->B C Cooling to Room Temperature B->C D Precipitation in Cold Water C->D E Filtration and Washing D->E F Drying E->F G Recrystallization from Ethanol F->G H Pure this compound G->H

Caption: Workflow for microwave-assisted synthesis and purification.

Conclusion

The application of microwave irradiation provides a rapid, efficient, and high-yielding method for the synthesis of this compound.[1][2] This approach is advantageous over conventional heating methods, offering significant time and energy savings, which are critical in a research and drug development setting.[2][3] The protocols and data presented herein serve as a comprehensive guide for the successful synthesis and characterization of this important heterocyclic scaffold.

References

Application Note: Synthesis and Application of 3-Amino-2-phenyl-4(3H)-quinazolinone Schiff Bases

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazolinones are a class of heterocyclic compounds that form the core structure of many biologically active molecules.[1] When functionalized at the 3-amino position, 2-phenyl-4(3H)-quinazolinone becomes a versatile precursor for synthesizing Schiff bases (imines). The formation of a Schiff base involves the condensation of the primary amino group with an aldehyde or ketone.[2] This reaction creates an azomethine (-N=CH-) group, which is a critical pharmacophore.[3] The resulting Schiff base derivatives of quinazolinone have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, making them a significant area of interest in medicinal chemistry and drug discovery.[2][3][4][5]

General Synthesis Workflow

The synthesis of Schiff bases from 3-amino-2-phenyl-4(3H)-quinazolinone is typically a one-step condensation reaction with a substituted aromatic aldehyde. The reaction is generally acid-catalyzed and proceeds via nucleophilic addition to the carbonyl group, followed by dehydration.

G cluster_reactants Reactants cluster_products Products A This compound A->mid B Aromatic Aldehyde (R-CHO) B->mid C Schiff Base Derivative D H₂O mid->C Ethanol / Acetic Acid Reflux, 3-8h mid->D

Caption: General reaction scheme for Schiff base synthesis.

Experimental Protocols

3.1. General Protocol for the Synthesis of Quinazolinone Schiff Bases

This protocol describes a general method for the condensation of this compound with various aromatic aldehydes.

  • Reactant Preparation: In a round-bottom flask, dissolve an equimolar quantity of this compound (e.g., 1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in absolute ethanol (15-20 mL).[6]

  • Acid Catalysis: Add a few drops of glacial acetic acid to the solution to act as a catalyst.[7] The pH should ideally be adjusted to between 4.0 and 4.5.[5]

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 3 to 8 hours.[4][6] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product often precipitates out of the solution.[6]

  • Purification: Collect the precipitate by vacuum filtration, wash it with a small amount of cold ethanol, and dry it. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[8]

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods like FT-IR, ¹H NMR, and Mass Spectrometry.

3.2. Example Protocol: Synthesis of 3-{[1-(4-chlorophenyl)methylidene]amino}-2-phenylquinazolin-4(3H)-one

  • Reactant Preparation: Add this compound (2.37 g, 0.01 mol) and 4-chlorobenzaldehyde (1.40 g, 0.01 mol) to 50 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Acid Catalysis: Add 0.5 mL of glacial acetic acid to the mixture.

  • Reaction: Reflux the mixture with stirring for 6 hours.[4]

  • Isolation and Purification: Cool the flask in an ice bath. Filter the resulting solid precipitate, wash with cold ethanol, and recrystallize from ethanol to yield the pure product.

Data Summary

The following table summarizes the synthesis of various Schiff bases derived from this compound and its analogs, highlighting the reaction conditions and reported yields.

EntryAldehyde/Ketone ReactantSolventCatalystTime (h)Yield (%)Reference
1BenzaldehydeEthanolAcetic Acid0.5 - 1.5-[5]
24-ChlorobenzaldehydeDry Ethanol-6-[4]
34-MethoxybenzaldehydeDry Ethanol-6-[4]
44-(Dimethylamino)benzaldehydeDry Ethanol-6-[4]
5Salicylaldehyde----[9]
64-Hydroxy-3-methoxybenzaldehyde (Vanillin)----[9]
74-NitrobenzaldehydeAcetic AcidAcetic Acid8-[3]
82-HydroxybenzaldehydeAbsolute Ethanol-390[6]

Note: Yields are not always reported in the literature abstracts. The table reflects available data.

Characterization of Synthesized Schiff Bases

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Successful synthesis is confirmed by the disappearance of the characteristic N-H stretching bands of the primary amine and the appearance of a strong absorption band for the azomethine (C=N) group, typically in the range of 1587-1655 cm⁻¹.[3][6] The carbonyl (C=O) stretch of the quinazolinone ring is observed around 1650-1677 cm⁻¹.[3][10]

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The formation of the Schiff base is clearly indicated by a singlet signal in the downfield region (δ 8.0-9.5 ppm) corresponding to the azomethine proton (-N=CH-).[2][3]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the calculated molecular weight of the target Schiff base.[3]

Biological Activity and Potential Mechanism of Action

Schiff bases derived from the quinazolinone scaffold are of significant interest due to their potent biological activities. Studies have shown these compounds to possess strong cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HT-29) adenocarcinomas.[3] Some derivatives act as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[3] Inhibition of EGFR blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which can lead to apoptosis and a reduction in tumor growth.

G Ligand Quinazolinone Schiff Base EGFR EGFR Ligand->EGFR P P EGFR->P Autophosphorylation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition

Caption: Potential mechanism: Inhibition of EGFR signaling.

References

Application Notes and Protocols: 3-Amino-2-phenyl-4(3H)-quinazolinone as a Versatile Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on the 3-amino-2-phenyl-4(3H)-quinazolinone scaffold. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The quinazolinone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities.[1] Derivatives of this compound, in particular, have emerged as a versatile platform for the development of novel therapeutic agents, exhibiting promising anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties. This document outlines the synthetic methodology for this scaffold and its derivatives, summarizes key quantitative biological data, and provides detailed protocols for their evaluation.

Synthesis of this compound and Derivatives

The synthesis of the core scaffold, this compound, is typically achieved through a multi-step process starting from anthranilic acid. Both conventional heating and microwave-assisted methods have been successfully employed, with the latter often providing advantages in terms of reaction time and yield.[2]

Experimental Protocol: Synthesis of this compound

This protocol describes a common synthetic route starting from anthranilic acid.

Step 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

  • Dissolve anthranilic acid in pyridine in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add benzoyl chloride dropwise to the stirred solution.

  • After the addition is complete, continue stirring at room temperature for 30 minutes.

  • Pour the reaction mixture into a solution of 10% sodium bicarbonate to neutralize the excess acid.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • The resulting solid is 2-phenyl-4H-3,1-benzoxazin-4-one, which can be recrystallized from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

  • Dissolve the 2-phenyl-4H-3,1-benzoxazin-4-one obtained in Step 1 in pyridine.

  • Add hydrazine hydrate dropwise to the solution with constant stirring at room temperature.

  • Conventional Method: Reflux the reaction mixture for approximately 10 hours.[2]

  • Microwave-Assisted Method: Irradiate the reaction mixture in a microwave reactor for about 5 minutes at 800 W.[2]

  • After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water containing a few drops of hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from diluted ethanol to obtain pure this compound.

The amino group at the 3-position serves as a versatile handle for further derivatization, commonly through the formation of Schiff bases by reacting with various aldehydes and ketones.

G cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Formation cluster_2 Step 3: Derivatization (Schiff Base Formation) Anthranilic Acid Anthranilic Acid Benzoyl Chloride Benzoyl Chloride Pyridine Pyridine 2-Phenyl-4H-3,1-benzoxazin-4-one 2-Phenyl-4H-3,1-benzoxazin-4-one Hydrazine Hydrate Hydrazine Hydrate This compound This compound Aldehyde/Ketone Aldehyde/Ketone Schiff Base Derivative Schiff Base Derivative

Caption: Synthetic workflow for this compound and its derivatives.

Biological Applications and Quantitative Data

Derivatives of this compound have demonstrated significant potential in various therapeutic areas. The following sections summarize the key findings and present quantitative data for their anticancer and antibacterial activities.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of this compound derivatives against a range of cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected this compound Derivatives (IC₅₀ values in µM)

Compound IDSubstitution on Phenyl Ring at C2Substitution at N3-amino groupMCF-7 (Breast)SW480 (Colon)A549 (Lung)Reference
C1 4-ChloroHydrazine12.84 ± 0.8410.90 ± 0.84-[3]
C2 4-FluoroHydrazine>50>50-[3]
C3 Unsubstituted4-Chlorophenylhydrazine25.85 ± 1.20->50[3]
C4 Unsubstituted4-Fluorophenylhydrazine10.01 ± 5.5--[3]

Note: '-' indicates data not available.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinazolinone derivatives and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Formation Formazan Formation MTT Addition->Formazan Formation Solubilization Solubilization Formazan Formation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Antibacterial Activity

Derivatives of this compound have also shown promising activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Selected 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound IDArylideneamino SubstituentStaphylococcus aureusBacillus subtilisEscherichia coliShigella dysenteriaeReference
A1 4-Chlorobenzylidene100100200100[4]
A2 4-Hydroxybenzylidene100100200200[4]
A3 4-Nitrobenzylidene200100200100[4]
A4 2-Hydroxybenzylidene100200200100[4]

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action: Signaling Pathways

The anticancer effects of this compound derivatives are often attributed to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival and proliferation. Some quinazolinone derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

PI3K_Akt_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates Downstream Targets Downstream Targets Akt->Downstream Targets activates Cell Survival & Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival & Proliferation Quinazolinone Derivative Quinazolinone Derivative Quinazolinone Derivative->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by quinazolinone derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Certain quinazolinone derivatives can modulate this pathway, contributing to their anticancer effects.

MAPK_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Quinazolinone Derivative Quinazolinone Derivative Quinazolinone Derivative->Raf inhibits

Caption: Modulation of the MAPK signaling pathway by quinazolinone derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in the growth and progression of many cancers. Several quinazolinone derivatives have been developed as EGFR inhibitors.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation Downstream Signaling PI3K/Akt & MAPK Pathways Dimerization & Autophosphorylation->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Quinazolinone Derivative Quinazolinone Derivative Quinazolinone Derivative->EGFR inhibits

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design and synthesis of novel drug candidates. The ease of its synthesis and the potential for diverse functionalization at the 3-amino position make it an attractive starting point for lead optimization. The significant anticancer and antibacterial activities demonstrated by its derivatives warrant further investigation. Future research should focus on elucidating the precise molecular targets and mechanisms of action, as well as optimizing the pharmacokinetic and pharmacodynamic properties of these promising compounds to translate them into clinically effective therapeutics.

References

Application Notes and Protocols for Antibacterial Screening of 3-Amino-2-phenyl-4(3H)-quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazolinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The 3-amino-2-phenyl-4(3H)-quinazolinone scaffold, in particular, has been a focal point for the development of new antimicrobial agents. The incorporation of various substituents at different positions of the quinazolinone ring can significantly modulate the antibacterial efficacy of these compounds.

These application notes provide detailed protocols for the antibacterial screening of this compound derivatives. The methodologies described are fundamental for the preliminary evaluation of the antimicrobial potential of newly synthesized compounds and for determining their minimum inhibitory concentration (MIC). The two primary methods detailed are the Agar Well Diffusion Assay for initial screening and the Broth Microdilution Method for quantitative MIC determination.

Data Presentation: Antibacterial Activity of this compound Derivatives

The following table summarizes the antibacterial activity of various this compound derivatives against different bacterial strains, as reported in the literature. This data provides a comparative overview of the potential efficacy of different structural modifications.

Compound/DerivativeBacterial StrainMethodResult (Zone of Inhibition in mm or MIC in µg/mL)Reference
3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-oneProteus vulgarisAgar Diffusion11 mm[2][3]
3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-oneBacillus subtilisAgar Diffusion14 mm[2][3]
3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-oneProteus vulgarisAgar Diffusion12 mm[2][3]
3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-oneBacillus subtilisAgar Diffusion10 mm[2][3]
3-(arylideneamino)-2-phenylquinazoline-4(3H)-one (3i)Antibiotic-resistant Citrobacter sp. TR04Turbidometric AssayMIC: 300 µg/mL[4]
3-(arylideneamino)-2-phenylquinazoline-4(3H)-one (3i)Antibiotic-resistant Citrobacter sp. TR06Turbidometric AssayMIC: 400 µg/mL[4]
3-(arylideneamino)-2-phenylquinazoline-4(3H)-one (3e)Antibiotic-resistant Citrobacter sp. TR04Turbidometric AssayMIC: 400 µg/mL[4]
3-(arylideneamino)-2-phenylquinazoline-4(3H)-one (3e)Antibiotic-resistant Citrobacter sp. TR06Turbidometric AssayMIC: 200 µg/mL[4]

Experimental Protocols

Agar Well Diffusion Assay

This method is a widely used preliminary screening technique to assess the antibacterial activity of chemical compounds.[5][6][7][8] It relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target bacterium. The presence of a zone of inhibition around the well indicates antibacterial activity.

Materials:

  • Nutrient Agar or Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Test this compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (solvent used to dissolve the test compounds)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

Protocol:

  • Media Preparation: Prepare Nutrient Agar or MHA according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to 45-50°C before pouring into sterile Petri dishes to a uniform thickness. Let the agar solidify completely in a laminar flow hood.

  • Inoculum Preparation: Prepare a bacterial inoculum by transferring a few colonies from a fresh culture into sterile saline or nutrient broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Using a sterile cotton swab, evenly spread the prepared bacterial inoculum over the entire surface of the solidified agar plates to create a bacterial lawn.

  • Well Creation: Aseptically punch wells of 6 to 8 mm in diameter into the inoculated agar plates using a sterile cork borer.[5]

  • Sample Loading: Carefully add a fixed volume (e.g., 50-100 µL) of the test quinazolinone derivative solution into the designated wells.[5] Similarly, add the positive and negative controls to their respective wells on the same plate.

  • Pre-diffusion: Allow the plates to stand for about 30 minutes to 1 hour at room temperature to permit the diffusion of the compounds into the agar.[7]

  • Incubation: Invert the Petri dishes and incubate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition (in mm) around each well. The diameter of the well is included in the measurement. A larger zone of inhibition indicates greater antibacterial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10][11]

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate liquid medium

  • Sterile 96-well microtiter plates

  • Bacterial cultures

  • Test this compound derivatives

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Growth control (broth with bacteria, no compound)

  • Sterility control (broth only)

  • Multichannel pipette

  • Incubator

  • Optional: Resazurin solution for viability indication

Protocol:

  • Preparation of Test Compound Dilutions: Prepare a stock solution of the test quinazolinone derivative. Perform serial two-fold dilutions of the test compound in MHB directly in the 96-well plate.[12][13] For example, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the stock solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution process to well 10. Discard 100 µL from well 10.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its concentration to approximately 5 x 10⁵ CFU/mL in MHB.[10]

  • Inoculation of Microtiter Plate: Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted test compound, as well as to the growth control well. This will bring the final volume in each well to 200 µL and halve the concentration of the test compound. The final bacterial concentration in each well should be approximately 2.5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing MHB and the bacterial inoculum, but no test compound.

    • Sterility Control: A well containing only MHB to check for contamination.

    • Positive Control: A row of wells with a standard antibiotic undergoing serial dilution and inoculation.

  • Incubation: Cover the microtiter plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth (i.e., the well is clear).[10][12]

  • Optional - Resazurin Assay: To aid in the visualization of bacterial growth, 20-30 µL of resazurin solution can be added to each well and the plate re-incubated for 2-4 hours. A color change from blue to pink indicates bacterial viability, while the absence of a color change (remaining blue) indicates inhibition.[13]

Visualizations

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_media Prepare and Pour Nutrient/MHA Agar inoculate Inoculate Agar Plate with Bacterial Lawn prep_media->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate create_wells Create Wells (6-8 mm) inoculate->create_wells load_samples Load Test Compounds and Controls into Wells create_wells->load_samples pre_diffuse Pre-diffusion at Room Temperature load_samples->pre_diffuse incubate Incubate at 37°C for 18-24h pre_diffuse->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones Broth_Microdilution_Workflow cluster_setup Plate Setup cluster_procedure Procedure cluster_determination MIC Determination serial_dilution Perform 2-fold Serial Dilution of Test Compound in 96-well Plate inoculate_plate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate_plate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate_plate add_controls Include Growth, Sterility, and Positive Controls inoculate_plate->add_controls incubate Incubate Plate at 37°C for 18-24h add_controls->incubate visual_inspection Visually Inspect for Bacterial Growth (Turbidity) incubate->visual_inspection determine_mic Determine MIC as Lowest Concentration with No Growth visual_inspection->determine_mic

References

Application Notes and Protocols for Studying the Biological Effects of 3-amino-2-phenyl-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental investigation of the biological effects of 3-amino-2-phenyl-4(3H)-quinazolinone. This compound belongs to the quinazolinone class of heterocyclic compounds, which are known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1][2][3][4][5][6] The following protocols and guidelines are designed to assist researchers in the systematic evaluation of this compound's therapeutic potential.

Compound Information

Compound Name This compound
CAS Number 1904-60-5[7]
Molecular Formula C₁₄H₁₁N₃O
Molecular Weight 237.26 g/mol [7]
Appearance White powder[7]
Purity ≥99% recommended for biological assays[7]
Solubility Soluble in organic solvents like DMSO and ethanol. Aqueous solubility is limited.

General Handling and Preparation of Stock Solutions

Safety Precautions: Handle this compound in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Stock Solution Preparation:

  • To prepare a 10 mM stock solution, dissolve 2.37 mg of this compound in 1 mL of dimethyl sulfoxide (DMSO).

  • Gently warm and vortex the solution to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • For cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to minimize solvent-induced toxicity.

Experimental Protocols

A variety of assays can be employed to investigate the biological activities of this compound. The following are detailed protocols for key experiments.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[2][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[8]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)[8]

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. The final concentrations may range from 0.1 µM to 100 µM.[8] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation:

Concentration (µM)% Cell Viability (MCF-7)% Cell Viability (HeLa)
0 (Control)100100
0.1
1
10
50
100
Antibacterial Activity Assessment (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus as Gram-positive, Escherichia coli as Gram-negative)[1]

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution (10 mM in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • 96-well plates

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (MHB with DMSO)

Protocol:

  • Preparation of Compound Dilutions: Add 100 µL of MHB to each well of a 96-well plate. Add 100 µL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculation: Add 10 µL of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

Bacterial StrainMIC (µg/mL) of this compoundMIC (µg/mL) of Ciprofloxacin
S. aureus
E. coli
Anti-inflammatory Activity (In Vitro - Inhibition of Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • LPS (from E. coli)

  • This compound stock solution

  • Griess Reagent

  • Nitrite standard solution

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect 50 µL of the cell supernatant and mix it with 50 µL of Griess Reagent. Incubate for 10 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Data Presentation:

Concentration (µM)% NO Inhibition
0 (LPS only)0
1
10
50
100

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro Cytotoxicity Screening

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, HeLa) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Dilution treatment Compound Treatment (24-72h) compound_prep->treatment seeding->treatment mtt_addition MTT Addition (4h) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Putative Signaling Pathway for Anticancer Activity

Quinazolinone derivatives have been reported to induce apoptosis and inhibit key signaling pathways involved in cancer progression.[9] While the specific targets of this compound require experimental validation, a plausible mechanism of action could involve the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), leading to the downstream inhibition of pro-survival pathways and the activation of apoptosis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound 3-amino-2-phenyl- 4(3H)-quinazolinone Compound->EGFR Inhibition

Caption: A potential signaling pathway for the anticancer effects of this compound.

References

Application Notes and Protocols: 3-Amino-2-phenyl-4(3H)-quinazolinone in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-amino-2-phenyl-4(3H)-quinazolinone scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the design of potent and selective kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery. Derivatives of the this compound core have demonstrated significant inhibitory activity against a range of important oncological targets, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Cyclin-Dependent Kinases (CDKs).[3][4][5] This document provides detailed protocols for the synthesis of these compounds and their evaluation as kinase inhibitors, along with a summary of their biological activities and the signaling pathways they modulate.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various this compound derivatives against key kinase targets.

Table 1: Inhibitory Activity against EGFR, HER2, CDK2, and VEGFR2 [3]

CompoundTarget KinaseIC50 (µM)
2h EGFR0.102 ± 0.014
HER20.138 ± 0.012
CDK2Excellent
2i EGFR0.097 ± 0.019
HER20.128 ± 0.024
CDK20.173 ± 0.012
VEGFR2Comparable to Sorafenib
3f HER20.132 ± 0.014
3g HER20.112 ± 0.016
CDK2Excellent
VEGFR2Comparable to Sorafenib
3h EGFR0.128 ± 0.016
HER2Excellent
CDK2Excellent
3i EGFR0.181 ± 0.011
HER20.079 ± 0.015
CDK20.177 ± 0.032
Erlotinib EGFR0.056 ± 0.012
Lapatinib HER20.078 ± 0.015
Imatinib CDK20.131 ± 0.015

Table 2: Inhibitory Activity against PI3K and mTOR [4]

CompoundTarget KinaseIC50 (nM)
(S)-C5 PI3KαPotent
mTORPotent
(S)-C8 PI3KαPotent
mTORPotent

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through several methods, with both conventional heating and microwave irradiation being effective.[6][7] A common route involves the reaction of 2-phenyl-4H-3,1-benzoxazin-4-one with hydrazine hydrate.[7]

Protocol 1: Microwave-Assisted Synthesis of this compound [6][7]

  • Reaction Setup: In a microwave-safe vessel, dissolve 2-phenyl-4H-3,1-benzoxazin-4-one (1 equivalent) in a suitable solvent such as pyridine or dimethylformamide (DMF).

  • Addition of Hydrazine: Add hydrazine hydrate (2 equivalents) dropwise to the solution while stirring.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a power of 800 W and a temperature of 135°C for 4-5 minutes.[6][7]

  • Work-up: After cooling, pour the reaction mixture into ice-cold water.

  • Precipitation and Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain the purified this compound.

Protocol 2: Synthesis of Schiff Base Derivatives [8][9]

  • Dissolution: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Addition of Carbonyl Compound: Add an equimolar amount of the desired aromatic aldehyde or ketone to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Reflux the reaction mixture for 30 minutes to 1.5 hours.[8]

  • Cooling and Precipitation: Allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry to yield the final product.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase using a luminescence-based assay that quantifies ATP consumption.

Protocol 3: ADP-Glo™ Kinase Assay (Promega)

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in kinase buffer.

    • Prepare a solution of the target kinase in kinase buffer.

    • Prepare a solution of the substrate and ATP in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound solution.

    • Add the kinase solution to each well.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate the plate at room temperature for the recommended time for the specific kinase.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to positive and negative controls.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Visualizations

Signaling Pathway: PI3K/Akt/mTOR

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 3-Amino-2-phenyl- 4(3H)-quinazolinone Derivative Inhibitor->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinazolinone derivatives.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Anthranilic Acid) Step1 Synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one Start->Step1 Step2 Reaction with Hydrazine Hydrate Step1->Step2 Core 3-Amino-2-phenyl- 4(3H)-quinazolinone Core Step2->Core Step3 Schiff Base Formation with Aldehydes/Ketones Core->Step3 Derivatives Quinazolinone Derivatives Step3->Derivatives Assay In Vitro Kinase Inhibition Assay Derivatives->Assay Data IC50 Determination & Data Analysis Assay->Data SAR_Summary Core This compound Core R1 R2 R3 R1_subs Substituents at R1 (e.g., halogens on quinazolinone ring) - Can modulate potency Core:f1->R1_subs R2_subs Substituents at R2 (e.g., on the 2-phenyl ring) - Affects kinase selectivity Core:f2->R2_subs R3_subs Substituents at R3 (e.g., modifications of the 3-amino group) - Impacts solubility and cell permeability Core:f3->R3_subs

References

Troubleshooting & Optimization

Optimization of reaction conditions for quinazolin-4(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinazolin-4(3H)-ones.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing quinazolin-4(3H)-ones?

A1: The most prevalent starting materials for the synthesis of quinazolin-4(3H)-ones are anthranilic acid and its derivatives.[1][2][3][4][5] Other common precursors include 2-aminobenzamides, isatoic anhydride, and 2-aminobenzonitriles.[3][6][7][8][9]

Q2: What are the general reaction types used for quinazolin-4(3H)-one synthesis?

A2: Quinazolin-4(3H)-ones are typically synthesized through condensation reactions.[2][7] Common methods include the Niementowski reaction, which involves the fusion of anthranilic acid with amides, and reactions of anthranilic acid or its derivatives with various reagents like aldehydes, carboxylic acids, or orthoesters.[2][3] Recent methodologies also employ oxidative cyclization.[6]

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields in quinazolin-4(3H)-one synthesis can stem from several factors:

  • Suboptimal reaction conditions: Temperature, reaction time, and solvent can significantly impact the yield.[6][8]

  • Inappropriate catalyst or lack thereof: Many synthetic protocols require a catalyst to proceed efficiently.[2]

  • Poor quality of starting materials: Impurities in the starting materials can interfere with the reaction.

  • Side product formation: Competing reaction pathways can lead to the formation of undesired byproducts, thus reducing the yield of the target molecule.

  • Loss during workup and purification: The purification process, such as recrystallization, can lead to a loss of the final product.[7]

Q4: I am observing significant side product formation. How can I minimize this?

A4: Minimizing side products often involves optimizing the reaction conditions. Consider the following adjustments:

  • Temperature control: Running the reaction at the optimal temperature can favor the desired reaction pathway.

  • Choice of solvent: The polarity and boiling point of the solvent can influence the reaction's selectivity.

  • Stoichiometry of reactants: Adjusting the ratio of the reactants can help to suppress the formation of side products.

  • Use of a more selective catalyst: A different catalyst might offer better selectivity for the desired product.

Q5: What are the recommended methods for the purification of quinazolin-4(3H)-ones?

A5: Purification of quinazolin-4(3H)-ones is commonly achieved through recrystallization from a suitable solvent, such as ethanol.[1][7] Column chromatography is another effective method for separating the desired product from impurities and side products.[10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product formation Inadequate reaction temperature or time.Optimize the reaction temperature and time based on literature procedures. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[11]
Inactive or inappropriate catalyst.Ensure the catalyst is active and suitable for the specific reaction. Consider screening different catalysts. For instance, some methods have been developed to be catalyst-free.[6]
Poor quality of reagents or solvents.Use high-purity reagents and dry solvents, as moisture can sometimes hinder the reaction.
Formation of multiple products Reaction conditions favoring side reactions.Adjust the reaction temperature. A lower temperature may increase selectivity. Also, optimize the stoichiometry of the reactants.
Non-selective catalyst.Switch to a more selective catalyst.
Difficulty in product isolation/purification Product is highly soluble in the workup solvent.Use a different solvent for extraction or precipitation in which the product has lower solubility.
Oily product that does not solidify.Try triturating the oil with a non-polar solvent like n-heptane to induce crystallization.[11]
Co-elution of impurities during column chromatography.Optimize the eluent system for column chromatography by varying the solvent polarity.

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones via Condensation of 2-Aminobenzamide with Aldehydes

This protocol is based on the condensation reaction between 2-aminobenzamide and various aldehydes.[7]

Materials:

  • 2-Aminobenzamide (anthranilamide)

  • Substituted aldehyde

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzamide in dimethyl sulfoxide.

  • Add the corresponding aldehyde to the solution.

  • Heat the reaction mixture at an appropriate temperature (e.g., 120-140°C) for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash it with water, and dry it.

  • Purify the crude product by recrystallization from ethanol to obtain the pure 2-substituted quinazolin-4(3H)-one.[7]

Protocol 2: Microwave-Assisted Synthesis of 2-Methylquinazolin-4(3H)-one

This protocol utilizes microwave irradiation to accelerate the synthesis.[11]

Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one

  • In a microwave-safe vessel, mix anthranilic acid and acetic anhydride.

  • Irradiate the mixture in a microwave reactor for a specified time (e.g., 8-10 minutes) at a set temperature.

  • After cooling, concentrate the mixture under vacuum to remove excess acetic anhydride. The crude 2-methyl-4H-3,1-benzoxazin-4-one can be used in the next step without further purification.

Step 2: Synthesis of 2-methylquinazolin-4(3H)-one

  • In a separate microwave-safe vessel, mix the crude 2-methyl-4H-3,1-benzoxazin-4-one with an aqueous ammonia solution and a solid support (e.g., alumina).

  • Thoroughly mix the components and irradiate the mixture in the microwave reactor.

  • After the reaction is complete, extract the product from the solid support using a suitable solvent like methanol.

  • Remove the solvent under vacuum to obtain the crude product.

  • Purify the product by recrystallization.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model Quinazolin-4(3H)-one Synthesis

EntryOxidantSolventAdditiveTemperature (°C)Time (h)Yield (%)
1TBHPNeat-1202456
2TBHPH₂O-1002435
3TBHPDMSO-1202445
4DTBPDMSO-1202435
5DTBPDMSOTsOH1202485

TBHP: tert-butyl hydroperoxide; DTBP: di-tert-butyl peroxide; TsOH: p-toluenesulfonic acid. Data adapted from a representative study on oxidative synthesis.[6]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 2-Aminobenzamide 2-Aminobenzamide Dissolve in DMSO Dissolve in DMSO 2-Aminobenzamide->Dissolve in DMSO Aldehyde Aldehyde Aldehyde->Dissolve in DMSO Heat Mixture Heat Mixture Dissolve in DMSO->Heat Mixture Precipitate in Water Precipitate in Water Heat Mixture->Precipitate in Water Filter & Dry Filter & Dry Precipitate in Water->Filter & Dry Recrystallize Recrystallize Filter & Dry->Recrystallize Final Product Final Product Recrystallize->Final Product

Caption: General workflow for the synthesis of 2-substituted quinazolin-4(3H)-ones.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed cause1 Suboptimal Temperature/Time start->cause1 cause2 Poor Reagent Quality start->cause2 cause3 Side Product Formation start->cause3 sol1 Optimize Reaction Conditions cause1->sol1 sol2 Use High-Purity Reagents cause2->sol2 sol3 Modify Stoichiometry/Catalyst cause3->sol3

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Purification of 3-amino-2-phenyl-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-amino-2-phenyl-4(3H)-quinazolinone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Yield After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Try a different solvent or a solvent mixture in which the compound has lower solubility at cold temperatures. Ethanol is a commonly used solvent for recrystallization of this compound.[1][2][3][4] - Ensure the hot solution is fully saturated before cooling. - Cool the solution slowly to allow for maximum crystal formation. - Place the solution in an ice bath or refrigerator to further decrease solubility.
The compound precipitated too quickly, trapping impurities.- Redissolve the precipitate in the minimum amount of hot solvent and allow it to cool down more slowly.
Oily Product Instead of Crystals Presence of impurities that inhibit crystallization.- Attempt to purify a small portion of the oil via column chromatography to see if a solid can be obtained.[5][6][7] - Try triturating the oil with a solvent in which the desired compound is sparingly soluble but the impurities are soluble.
The melting point of the compound is close to the temperature of the solvent.- Use a lower boiling point solvent for recrystallization.
Colored Impurities in the Final Product Incomplete reaction or side reactions during synthesis.- Recrystallize the product again, possibly with the addition of a small amount of activated charcoal to adsorb colored impurities. - If recrystallization is ineffective, purify the compound using column chromatography.[5][6][7]
Presence of Starting Materials (e.g., Anthranilic Acid, Benzoyl Chloride) in the Final Product Incomplete reaction.- Ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC). - Purify the product using column chromatography to separate the product from the starting materials.[5][6][7]
Inefficient work-up procedure.- Wash the crude product thoroughly with appropriate aqueous solutions (e.g., sodium bicarbonate to remove acidic impurities like anthranilic acid) before recrystallization.
Broad Melting Point Range The product is impure.- Repeat the purification step (recrystallization or column chromatography). - Check the purity using analytical techniques like HPLC or NMR.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most frequently reported method for the purification of this compound and its derivatives is recrystallization, often from ethanol or diluted ethanol.[1][2][3][4] Column chromatography is also a widely used technique, especially when recrystallization does not yield a pure product.[5][6][8][7]

Q2: What are the expected physical properties of pure this compound?

A2: Pure this compound is typically a solid. The reported melting point is in the range of 176-179°C.[9]

Q3: What are the potential impurities I might encounter?

A3: Potential impurities can include unreacted starting materials such as anthranilic acid and benzoyl chloride, or intermediates like 2-phenyl-4H-3,1-benzoxazin-4-one.[1] Side products from undesired reactions can also be present.

Q4: How can I monitor the purity of my compound during the purification process?

A4: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the progress of a reaction and the purity of fractions from column chromatography. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[10] Melting point determination is also a useful indicator of purity; a sharp melting point range close to the literature value suggests a high degree of purity.[9]

Q5: Can I use a different solvent for recrystallization other than ethanol?

A5: Yes, while ethanol is common, the choice of solvent depends on the solubility of your specific compound and its impurities. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should be either very soluble or insoluble at all temperatures. It is advisable to test a few solvents on a small scale first.

Experimental Protocols

Recrystallization of this compound

Objective: To purify crude this compound by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystal formation should be observed as the solution cools. For better yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals, for instance, in a desiccator or a vacuum oven.[1][3]

Column Chromatography Purification

Objective: To purify this compound by separating it from impurities based on differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (for the stationary phase)

  • An appropriate eluent system (e.g., a mixture of ethyl acetate and petroleum ether)[10]

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the chosen eluent.

  • Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions in separate tubes.

  • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.[6][11][12]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude Product (this compound + Impurities) recrystallization Recrystallization (e.g., with Ethanol) synthesis->recrystallization Primary Method column_chromatography Column Chromatography (Silica Gel) synthesis->column_chromatography Alternative/Secondary Method tlc TLC Monitoring recrystallization->tlc column_chromatography->tlc hplc_nmr HPLC/NMR Analysis tlc->hplc_nmr melting_point Melting Point Determination hplc_nmr->melting_point pure_product Pure this compound melting_point->pure_product

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic start Start Purification crude_product Crude Product start->crude_product recrystallization Attempt Recrystallization crude_product->recrystallization check_purity Check Purity (TLC, Melting Point) recrystallization->check_purity pure Product is Pure check_purity->pure Yes impure Product is Impure check_purity->impure No column_chromatography Perform Column Chromatography impure->column_chromatography re_check_purity Re-check Purity column_chromatography->re_check_purity re_check_purity->pure Yes re_check_purity->impure No, repeat or re-evaluate strategy

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 3-amino-2-phenyl-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-amino-2-phenyl-4(3H)-quinazolinone in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: this compound possesses a rigid, planar heterocyclic ring system and a phenyl substituent, contributing to its hydrophobic nature and low aqueous solubility. The crystalline structure of the solid form also requires significant energy to break the lattice for dissolution. This inherent low water solubility can lead to precipitation in the aqueous environment of biological assays.

Q2: What is the first-line approach for dissolving this compound for in vitro assays?

A2: The most common initial approach is to prepare a high-concentration stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO), and then dilute this stock into the aqueous assay medium. It is crucial to ensure the final concentration of DMSO is kept to a minimum (ideally ≤0.5%) to avoid solvent-induced cytotoxicity.[1]

Q3: My compound precipitates when I dilute my DMSO stock into the cell culture medium. What should I do?

A3: This is a common issue. Here are a few troubleshooting steps:

  • Optimize DMSO Concentration: Determine the maximum DMSO concentration your cells can tolerate without affecting viability and use this to inform your dilution strategy.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent concentration.

  • Pre-warming Media: Warming the cell culture medium to 37°C before adding the compound stock can sometimes help maintain solubility.

  • Increase Final Volume: By increasing the total volume of the assay, you can decrease the final concentration of the compound, which may prevent it from exceeding its solubility limit.

  • Consider Co-solvents: If DMSO alone is insufficient, a mixture of solvents or the addition of a co-solvent like polyethylene glycol (PEG) might be necessary.

Q4: Can I use pH modification to improve the solubility of this compound?

A4: Quinazolinones are nitrogen-containing heterocyclic compounds and can act as weak bases. Therefore, adjusting the pH of the buffer to a more acidic range may increase the solubility by promoting the formation of a more soluble protonated species. However, it is critical to ensure that the chosen pH is compatible with the biological assay and does not affect cell viability or protein function.

Troubleshooting Guide: Compound Precipitation in Biological Assays

This guide provides a systematic approach to troubleshooting precipitation issues with this compound.

Visualizing the Troubleshooting Workflow

G start Precipitation Observed in Assay check_stock Check Stock Solution (Clarity, Concentration) start->check_stock optimize_dmso Optimize DMSO Concentration (≤0.5% final) check_stock->optimize_dmso fail Consult Formulation Specialist check_stock->fail step_dilution Implement Stepwise Dilution optimize_dmso->step_dilution optimize_dmso->fail warm_media Pre-warm Assay Medium step_dilution->warm_media step_dilution->fail solubilization_tech Employ Advanced Solubilization Techniques warm_media->solubilization_tech warm_media->fail cyclodextrin Cyclodextrin Complexation solubilization_tech->cyclodextrin Option 1 solid_dispersion Solid Dispersion solubilization_tech->solid_dispersion Option 2 reformulate Consider Reformulation (e.g., salt formation) solubilization_tech->reformulate success Issue Resolved cyclodextrin->success solid_dispersion->success reformulate->success

Caption: A workflow for troubleshooting compound precipitation.

Quantitative Solubility Data

CompoundSolventSolubilityReference
4(3H)-QuinazolinoneDMSO≥ 100 mg/mL (≥ 684.23 mM)[2]
4(3H)-QuinazolinoneWater1.2 mg/mL (8.21 mM)[2]
2-Phenyl-4(3H)-quinazolinoneAqueous Buffer (pH 7.4)16 µg/mL[1]

Experimental Protocols

Protocol 1: Solubilization using β-Cyclodextrin (Kneading Method)

This protocol is adapted from a general method for solubilizing quinazolinone derivatives and has been shown to be efficient.[3]

Materials:

  • This compound

  • β-Cyclodextrin

  • Ethanol

  • Deionized Water

  • Mortar and Pestle

  • Oven

Procedure:

  • Calculate the molar equivalents of the quinazolinone and β-cyclodextrin for a 1:1 molar ratio.

  • Accurately weigh the required amounts of both compounds.

  • In a mortar, physically mix the quinazolinone and β-cyclodextrin powders.

  • Add a small volume of a water-ethanol solution to the powder mixture to form a thick paste.

  • Knead the paste thoroughly for 40 minutes.

  • Dry the resulting solid in an oven at 40°C until a constant weight is achieved.

  • The resulting powder is the inclusion complex, which should exhibit improved aqueous solubility.

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This is a general method for preparing solid dispersions of poorly soluble drugs using a polymer carrier.[4][5]

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP)

  • Suitable organic solvent (e.g., chloroform, ethanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve the desired amount of this compound and PVP in a common organic solvent.

  • Ensure complete dissolution to achieve a homogeneous solution.

  • Evaporate the solvent using a rotary evaporator to form a solid mass.

  • Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • The resulting solid dispersion can be crushed and sieved to obtain a fine powder with enhanced dissolution properties.

Relevant Signaling Pathways

Quinazolinone derivatives are known to exhibit a range of biological activities, including anticancer effects, often through the inhibition of key signaling pathways such as the EGFR and PI3K/Akt pathways.

EGFR Signaling Pathway

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS P Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Quinazolinone This compound (Potential Inhibitor) Quinazolinone->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and potential inhibition.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt P mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Quinazolinone This compound (Potential Inhibitor) Quinazolinone->PI3K Inhibition Quinazolinone->Akt Inhibition

Caption: Simplified PI3K/Akt signaling pathway and potential inhibition.

References

Technical Support Center: Synthesis of 3-amino-2-phenyl-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-2-phenyl-4(3H)-quinazolinone.

Frequently Asked Questions (FAQs)

General Synthesis Questions

Q1: What is the standard synthetic pathway for this compound?

A1: The most common method is a two-step synthesis. The first step involves the reaction of anthranilic acid with benzoyl chloride, typically in a solvent like pyridine, to form the intermediate 2-phenyl-4H-3,1-benzoxazin-4-one.[1][2][3] The second step is the reaction of this intermediate with hydrazine hydrate, which opens the benzoxazinone ring and subsequently cyclizes to form the desired this compound.[4][5]

Troubleshooting Step 1: Synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one

Q2: My yield of the intermediate 2-phenyl-4H-3,1-benzoxazin-4-one is very low, and I've isolated N-benzoylanthranilic acid. What went wrong?

A2: The formation of N-benzoylanthranilic acid is a common side product that arises from incomplete cyclization. This typically occurs when an insufficient amount of benzoyl chloride is used. For a high yield of the cyclized benzoxazinone, it is crucial to use at least two molar equivalents of benzoyl chloride for every one molar equivalent of anthranilic acid.[2][3] The first equivalent acylates the amino group, and the second reacts with the carboxylic acid to form a mixed anhydride, which then facilitates the cyclization.[6]

Q3: What is the purpose of using pyridine in the first step?

A3: Pyridine serves a dual purpose in this reaction. It acts as a solvent and as a base to neutralize the hydrochloric acid (HCl) that is generated during the acylation reaction between anthranilic acid and benzoyl chloride. This prevents the protonation of the amino group on anthranilic acid, ensuring it remains nucleophilic enough to react.

Troubleshooting Step 2: Synthesis of this compound

Q4: The conversion of the benzoxazinone intermediate to the final quinazolinone product is extremely slow with conventional heating. How can I improve the reaction rate and yield?

A4: Long reaction times (often exceeding 10 hours) are a known issue with conventional reflux heating for this step.[4] To significantly improve both the reaction rate and yield, consider using microwave-assisted synthesis. Studies on similar compounds have shown a dramatic reduction in reaction time from hours to mere minutes, with an associated increase in yield.[4][7][8]

Q5: I have an impurity in my final product that I cannot identify. What are the likely side products from the reaction with hydrazine?

A5: The primary side product is often the uncyclized intermediate, 2-benzoyl-N-(hydrazinecarbonyl)phenyl)benzamide, which forms after the initial nucleophilic attack of hydrazine on the benzoxazinone ring but fails to undergo the final intramolecular cyclization.[4] In some cases, alternative cyclization pathways can lead to the formation of triazole derivatives.[9][10]

Q6: What is the best method for purifying the final product?

A6: The most common and effective method for purifying this compound is recrystallization, typically from diluted ethanol.[4] This method is effective at removing unreacted starting materials and most common side products.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of 2-phenyl-4H-3,1-benzoxazin-4-one (Step 1) Incomplete cyclization due to insufficient benzoyl chloride.Ensure a 2:1 molar ratio of benzoyl chloride to anthranilic acid.[2][3]
Hydrolysis of benzoyl chloride by moisture.Use anhydrous solvents (e.g., dry pyridine) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Slow or incomplete reaction with hydrazine hydrate (Step 2) Insufficient thermal energy for intramolecular cyclization.Switch from conventional reflux to microwave-assisted synthesis to drastically reduce reaction time and improve yield.[4]
Poor choice of solvent.Pyridine or ethanol are commonly used solvents that facilitate this reaction effectively.[4]
Final product is off-white or yellow Presence of residual pyridine.After filtration, wash the crude product thoroughly with cold water to remove pyridine before recrystallization.[3]
Formation of colored impurities.Perform recrystallization from diluted ethanol. If color persists, consider a charcoal treatment during recrystallization.
Formation of unexpected side products Reaction with hydrazine leading to alternative structures.Confirm the structure using analytical techniques (NMR, MS). The primary side product is the ring-opened intermediate.[4] Ensure controlled reaction temperature to minimize side reactions.

Experimental Protocols

Protocol 1: Conventional Synthesis

Step 1: Synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one

  • Dissolve anthranilic acid (0.01 mol) in anhydrous pyridine (30 mL) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add benzoyl chloride (0.02 mol) dropwise to the stirred solution.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.[3]

  • Pour the reaction mixture into 200 mL of cold water.

  • Filter the resulting precipitate and wash thoroughly with cold water to remove pyridine.

  • Dry the solid product. Recrystallization from ethanol can be performed for further purification.[3]

Step 2: Synthesis of this compound

  • Dissolve the 2-phenyl-4H-3,1-benzoxazin-4-one (0.01 mol) from Step 1 in ethanol or pyridine.

  • Add hydrazine hydrate (0.02 mol) to the solution.

  • Reflux the mixture for 8-10 hours.[4]

  • Cool the reaction mixture to room temperature and pour it into crushed ice.

  • Filter the solid precipitate, wash with water, and dry.

  • Recrystallize the crude product from diluted ethanol to obtain pure this compound.[4]

Protocol 2: Microwave-Assisted Synthesis

This protocol is adapted from similar quinazolinone syntheses and offers a significant improvement in efficiency.[4][7][8]

  • Place 2-phenyl-4H-3,1-benzoxazin-4-one (5 mmol) and hydrazine hydrate (10 mmol) in a microwave reaction vessel.

  • Add 10 mL of pyridine as the solvent.[4]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 800 W for approximately 4-5 minutes, reaching a temperature of around 135°C.[4][7]

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the contents into cold water to precipitate the product.

  • Filter, wash with water, and recrystallize from diluted ethanol.

Data Summary

Parameter Conventional Method (Reflux) Microwave-Assisted Method Reference
Reaction Time (Step 2) ~10 hours~5 minutes[4]
Yield (Step 2) ~79%~87%[4]
Energy Input Continuous heating for hoursHigh-intensity irradiation for minutes[8]
Overall Efficiency LowerSignificantly Higher[4][7]

Note: Yields and times are for the synthesis of the closely related 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one and are representative of the improvements seen for this class of reactions.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Quinazolinone Formation A Anthranilic Acid D Reaction Mixture A->D B Benzoyl Chloride (2 eq) B->D C Pyridine C->D E 2-phenyl-4H-3,1-benzoxazin-4-one D->E Stirring, RT G Reaction Mixture E->G F Hydrazine Hydrate F->G H This compound G->H Reflux or Microwave

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting_Yield Problem Low Yield of Benzoxazinone (Step 1) Cause1 Incomplete Cyclization Problem->Cause1 Cause2 Reagent Hydrolysis Problem->Cause2 Reason1 Insufficient Benzoyl Chloride (< 2 equivalents) Cause1->Reason1 Reason2 Presence of Water Cause2->Reason2 Solution1 Use 2:1 Molar Ratio (Benzoyl Chloride : Anthranilic Acid) Reason1->Solution1 Solution2 Use Anhydrous Solvents & Inert Atmosphere Reason2->Solution2

Caption: Troubleshooting logic for low yield in the synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one.

Side_Reaction cluster_paths Reaction Pathways start 2-phenyl-4H-3,1-benzoxazin-4-one + Hydrazine Hydrate main_path Desired Path: Intramolecular Cyclization start->main_path Sufficient Heat (e.g., Microwave) side_path Side Reaction: Incomplete Cyclization start->side_path Insufficient Heat product Product: This compound main_path->product side_product Side Product: Ring-Opened Intermediate side_path->side_product

Caption: Comparison of the desired reaction pathway versus a common side reaction pathway.

References

Technical Support Center: Large-Scale Synthesis of 2-Aminoquinazolin-4-(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-aminoquinazolin-4-(3H)-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the large-scale synthesis of 2-aminoquinazolin-4-(3H)-one derivatives?

A1: The most prevalent starting materials for large-scale synthesis are anthranilic acid and isatoic anhydride. Both are commercially available and cost-effective. Anthranilic acid can be condensed with various reagents like urea or cyanamide derivatives, while isatoic anhydride is often used in one-pot, multi-component reactions with amines and a cyanating agent or aldehydes.

Q2: Which synthetic route is recommended for high yield and purity on a large scale?

A2: One-pot synthesis methods are often recommended for large-scale production as they can improve overall yield and simplify purification. For instance, a one-pot reaction involving anthranilic acid, phenylcyanamide, and chlorotrimethylsilane, followed by a Dimroth rearrangement, has been shown to produce the desired product in high yield without the need for column chromatography.[1] Another efficient method is the three-component coupling of isatoic anhydride, an amine, and an aldehyde.

Q3: What are the typical challenges encountered during the synthesis and purification of these compounds?

A3: Common challenges include low yields, the formation of isomeric impurities (e.g., N-substituted vs. 3-substituted quinazolinones), product instability under certain conditions, and difficulties in removing unreacted starting materials or byproducts, which can complicate purification on a large scale.

Troubleshooting Guides

Low Product Yield
Symptom Possible Cause Suggested Solution
Low overall yield in multi-step synthesis Cumulative losses at each step of a multi-step synthesis.Consider switching to a one-pot synthesis to minimize intermediate handling and purification losses. A one-pot method starting from anthranilic acid has been reported to significantly increase the overall yield.[1]
Incomplete reaction Insufficient reaction time or temperature. Incorrect choice of solvent or base.Optimize reaction parameters such as temperature, time, and solvent. For the reaction of isatoic anhydride with amines, the choice of base and solvent can have a pronounced effect on the yield.
Product degradation Instability of intermediates or final product under the reaction conditions. For example, using an excess of POCl3 can lead to product instability.[1]Use milder reaction conditions where possible. If a specific reagent is causing degradation, explore alternative reagents or synthetic routes that avoid this step.
Impurity Formation
Symptom Possible Cause Suggested Solution
Formation of isomeric byproducts Non-selective reaction leading to a mixture of isomers, such as 2-(N-substituted-amino)quinazolin-4-one and 3-substituted 2-aminoquinazolin-4-one.Employing a Dimroth rearrangement step can be used to convert the mixture to the desired 2-aminoquinazolin-4-(3H)-one derivative.[1]
Presence of unreacted starting materials Incomplete reaction or use of an incorrect stoichiometric ratio of reactants.Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Adjust the stoichiometry of the reactants as needed.
Formation of side-products from side reactions The reaction conditions may be promoting undesired side reactions.Modify the reaction conditions (e.g., temperature, catalyst, solvent) to disfavor the formation of side products. The use of specific catalysts can improve the selectivity of the reaction.
Purification Challenges
Symptom Possible Cause Suggested Solution
Difficulty in removing byproducts by crystallization Similar solubility of the product and impurities.If direct crystallization is ineffective, consider washing the crude product with appropriate solvents to remove specific impurities. In some cases, converting the product to a salt, crystallizing it, and then neutralizing it back to the free base can improve purity.
Column chromatography is not feasible for large scale The scale of the synthesis makes chromatographic purification impractical and costly.Optimize the reaction to minimize impurities, allowing for purification by simple filtration and washing. Some one-pot methods are designed to yield a pure product without chromatography.[1]
Product is insoluble or poorly soluble The physical properties of the final compound make it difficult to handle during purification.Select appropriate solvents for washing and recrystallization based on the solubility profile of your specific derivative.

Experimental Protocols

Protocol 1: One-Pot Synthesis from Anthranilic Acid

This protocol is based on a method reported to be efficient for bulk synthesis.[1]

  • Reaction Setup: To a solution of anthranilic acid in an appropriate solvent (e.g., t-BuOH), add phenylcyanamide and chlorotrimethylsilane (TMSCl).

  • Heating: Heat the reaction mixture at 60 °C for approximately 4 hours.

  • Dimroth Rearrangement: After the initial reaction, add a solution of 2 N sodium hydroxide in a mixture of ethanol and water (1:1 v/v).

  • Reflux: Reflux the mixture for about 6 hours.

  • Work-up: Cool the reaction mixture. The product should precipitate out of the solution.

  • Purification: Collect the solid product by filtration and wash with a suitable solvent (e.g., water, ethanol) to afford the pure 2-aminoquinazolin-4-(3H)-one derivative.

Protocol 2: Synthesis from Isatoic Anhydride (General Three-Component Method)
  • Reaction Setup: In a suitable reaction vessel, combine isatoic anhydride, a primary amine, and an aldehyde in a solvent such as water.

  • Catalyst: Add a catalyst, for example, magnetically recoverable Fe3O4 nanoparticles.

  • Heating: Heat the reaction mixture to the desired temperature and monitor the reaction progress.

  • Work-up: Upon completion, cool the reaction mixture. If a magnetic catalyst is used, it can be removed with an external magnet.

  • Purification: The product can often be isolated by filtration and purified by recrystallization from an appropriate solvent.

Data Presentation

Table 1: Comparison of Synthetic Routes for a Key Intermediate

Synthetic RouteNumber of StepsOverall YieldPurification MethodReference
Previous Method450%Not specified, likely chromatography[1]
One-Pot Reaction with Dimroth Rearrangement176%Filtration, no column chromatography[1]

Visualizations

experimental_workflow cluster_one_pot One-Pot Synthesis A Anthranilic Acid + Phenylcyanamide + TMSCl B Heat at 60°C A->B Step 1 C Add NaOH in EtOH/H2O B->C Step 2 D Reflux C->D Step 3 E Precipitation & Filtration D->E Step 4 F Pure Product E->F Purification

Caption: Experimental workflow for the one-pot synthesis of 2-aminoquinazolin-4-(3H)-one.

troubleshooting_logic start Low Product Yield? multi_step Using multi-step synthesis? start->multi_step Yes incomplete_rxn Incomplete reaction? start->incomplete_rxn No one_pot Switch to one-pot synthesis multi_step->one_pot Yes multi_step->incomplete_rxn No optimize Optimize time, temp, reagents incomplete_rxn->optimize Yes degradation Product degradation? incomplete_rxn->degradation No milder_cond Use milder conditions/reagents degradation->milder_cond Yes

Caption: Troubleshooting logic for addressing low product yield.

signaling_pathway cluster_virus SARS-CoV-2 Inhibition cluster_cancer Anticancer Mechanism virus SARS-CoV-2 ace2 ACE2 Receptor virus->ace2 entry Viral Entry ace2->entry replication Viral Replication (Mpro) entry->replication compound 2-Aminoquinazolin-4-(3H)-one Derivatives compound->entry compound->replication cancer_cell Cancer Cell apoptosis Apoptosis cancer_cell->apoptosis autophagy Autophagy cancer_cell->autophagy cell_death Cell Death apoptosis->cell_death autophagy->cell_death compound2 2-Aminoquinazolin-4-(3H)-one Derivatives compound2->cancer_cell compound2->apoptosis compound2->autophagy

Caption: Potential mechanisms of action for 2-aminoquinazolin-4-(3H)-one derivatives.

References

Technical Support Center: Condensation Reaction of 3-Amino-2-phenyl-4(3H)-quinazolinone with Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the condensation reaction of 3-amino-2-phenyl-4(3H)-quinazolinone and various aldehydes to synthesize Schiff bases.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My condensation reaction is not proceeding to completion, and I observe a significant amount of starting material (this compound) remaining. What are the possible causes and solutions?

A1: This is a common issue that can arise from several factors. Here's a step-by-step troubleshooting guide:

  • Inadequate Catalyst: The condensation reaction, leading to the formation of a Schiff base, is often catalyzed by acid.[1] If you are not using a catalyst or the amount is insufficient, the reaction rate will be very slow.

    • Solution: Add a catalytic amount of glacial acetic acid to your reaction mixture. Typically, a few drops are sufficient.[1]

  • Insufficient Reaction Time or Temperature: The reaction kinetics might be slow under your current conditions.

    • Solution: Increase the reaction time and/or temperature. Refluxing the reaction mixture is a common practice.[2][3][4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.[5]

  • Solvent Choice: The choice of solvent can significantly impact the reaction.

    • Solution: Ethanol is a commonly used solvent for this reaction.[6][7] In some cases, higher boiling point solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be beneficial, especially for less reactive aldehydes.[5]

  • Aldehyde Reactivity: Aldehydes with strong electron-withdrawing groups can be less reactive.

    • Solution: For such aldehydes, consider increasing the amount of catalyst, using a higher boiling point solvent, or extending the reaction time.

Q2: I am observing the formation of multiple products or significant side products in my reaction. How can I improve the selectivity?

A2: Side product formation can be attributed to several factors, including the reactivity of the aldehyde and reaction conditions.

  • Di-condensation Products: With some aldehydes, such as cinnamaldehyde, both mono- and di-condensation products can be formed depending on the reaction conditions.[2]

    • Solution: To favor the mono-condensation product, using a less acidic catalyst or a solvent like pyridine might be effective. For the di-condensation product, a stronger acidic medium like glacial acetic acid is preferred.[2]

  • Impure Starting Materials: Impurities in either the this compound or the aldehyde can lead to side reactions.

    • Solution: Ensure the purity of your starting materials by recrystallization or column chromatography before setting up the reaction.

  • Reaction Temperature: Excessively high temperatures can sometimes lead to decomposition or side reactions.

    • Solution: While reflux is common, try running the reaction at a lower temperature for a longer duration and monitor the progress by TLC.

Q3: The yield of my desired Schiff base is consistently low. How can I optimize the reaction for better yield?

A3: Low yields can be frustrating. Here are several strategies to improve the outcome of your condensation reaction:

  • Stoichiometry: Ensure you are using equimolar amounts of the this compound and the aldehyde.[2]

  • Water Removal: The condensation reaction produces water as a byproduct. In some cases, the presence of water can shift the equilibrium back towards the reactants.

    • Solution: While not always necessary for this specific reaction due to product precipitation, if you are working in a solvent where the product is soluble, consider using a Dean-Stark apparatus to remove water azeotropically.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times for similar quinazolinone syntheses.[8][9]

    • Solution: If available, explore using a microwave reactor for your synthesis.

  • Purification Method: Loss of product during workup and purification can contribute to low yields.

    • Solution: The product often precipitates out of the reaction mixture upon cooling.[3] Simple filtration and washing with a cold solvent like ethanol can be an efficient way to isolate the product with minimal loss. If column chromatography is necessary, careful selection of the eluent system is crucial.

Q4: My reaction is not working at all with certain aldehydes. Are there any known limitations?

A4: Yes, some aldehydes may fail to undergo condensation under standard conditions.

  • Steric Hindrance: Highly sterically hindered aldehydes may react very slowly or not at all.

  • Electronic Effects: As mentioned, aldehydes with strong electron-withdrawing groups can be less reactive. Conversely, some aldehydes with specific functionalities might be incompatible with the reaction conditions. For instance, condensation with furfural, thiophenaldehyde, resorcinaldehyde, protocatechualdehyde, veratraldehyde, and salicylaldehyde has been reported to fail under certain conditions.[2]

  • Solution: For unreactive aldehydes, more forcing conditions may be required, such as higher temperatures, longer reaction times, or the use of a more efficient catalytic system. It is also worth trying different solvents. However, it's important to note that some condensations may not be feasible under standard laboratory conditions.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of Schiff Bases from this compound and Aldehydes.

AldehydeSolventCatalystReaction TimeYield (%)Reference
p-NitrobenzaldehydeEthanolGlacial Acetic Acid0.5 - 1.5 h (reflux)Not specified[7]
p-HydroxybenzaldehydeEthanolGlacial Acetic Acid0.5 - 1.5 h (reflux)Not specified[7]
CinnamaldehydeEthanolGlacial Acetic Acid0.5 - 1.5 h (reflux)Not specified[7]
Various Aromatic AldehydesAcetic Acid-Not specifiedGood[1]
Various Aromatic AldehydesEthanol-4 h (reflux)Good[3]

Experimental Protocols

General Protocol for the Condensation Reaction:

This protocol is a general guideline and may require optimization for specific aldehydes.

  • Reactant Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.[6][7]

  • Aldehyde Addition: Add the desired aldehyde (1 equivalent) to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[1]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC). The reaction time can vary from 30 minutes to several hours depending on the reactivity of the aldehyde.[7]

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash it with cold ethanol to remove any unreacted starting materials and impurities, and then dry it.[3] If necessary, the product can be further purified by recrystallization from a suitable solvent.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 3-amino-2-phenyl-4(3H)- quinazolinone in Ethanol start->dissolve add_aldehyde Add Aldehyde (1 equivalent) dissolve->add_aldehyde add_catalyst Add catalytic Glacial Acetic Acid add_aldehyde->add_catalyst reflux Reflux and Monitor by TLC add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry the Product wash->dry end End dry->end

Caption: General experimental workflow for the condensation reaction.

Troubleshooting Logic

troubleshooting_logic start Problem no_reaction No or Incomplete Reaction start->no_reaction low_yield Low Yield start->low_yield side_products Side Products start->side_products check_catalyst Check Catalyst (Add Acetic Acid) no_reaction->check_catalyst Is catalyst present? check_stoichiometry Check Stoichiometry (Equimolar) low_yield->check_stoichiometry Are reactants equimolar? check_purity Check Starting Material Purity side_products->check_purity Are starting materials pure? increase_temp_time Increase Temperature/Time (Reflux) check_catalyst->increase_temp_time Yes check_solvent Optimize Solvent (Ethanol, DMF) increase_temp_time->check_solvent remove_water Consider Water Removal check_stoichiometry->remove_water Yes purification Optimize Purification remove_water->purification microwave Consider Microwave Synthesis purification->microwave control_temp Control Reaction Temperature check_purity->control_temp Yes adjust_catalyst Adjust Catalyst/Solvent for Selectivity control_temp->adjust_catalyst

Caption: Troubleshooting decision tree for the condensation reaction.

References

Refinement of protocols for synthesizing substituted quinazolinones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted quinazolinones.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing substituted quinazolinones?

A1: The most prevalent starting materials for the synthesis of substituted quinazolinones are anthranilic acid derivatives. A widely used method involves the acylation of anthranilic acid, followed by ring closure with acetic anhydride to form a 1,3-benzoxazin-4-one intermediate. This intermediate is then reacted with various amines to yield the desired 4(3H)-quinazolinone derivatives[1]. Other common precursors include 2-aminobenzamides, which can be condensed with aldehydes or their equivalents[2][3]. Isatoic anhydride is also a versatile starting material that can react with a range of aldehydes, ketones, and amines to produce 2,3-dihydroquinazolinones[4].

Q2: How can I improve the yield of my quinazolinone synthesis?

A2: Optimizing reaction conditions is key to improving yields. Factors to consider include:

  • Solvent: The choice of solvent can significantly impact the reaction. Highly polar solvents like DMF and water have been shown to provide excellent yields in certain quinazolinone syntheses[5]. In some cases, solvent-free conditions or the use of deep eutectic solvents (DES) can also lead to high yields and offer a greener alternative[6][7].

  • Catalyst: Various catalysts, including Lewis acids (e.g., AlCl₃), solid acid catalysts (e.g., SO₄²⁻/TiO₂), and metal catalysts (e.g., copper, palladium, manganese), can enhance reaction rates and yields[4][8][9]. The choice of catalyst will depend on the specific reaction pathway.

  • Temperature: Reaction temperature should be carefully controlled. While some reactions proceed well at room temperature, others may require heating to achieve completion[3][4]. Microwave-assisted synthesis can also be employed to reduce reaction times and improve yields[7][10].

  • Reactant Stoichiometry: The ratio of reactants can influence the outcome. Optimizing the stoichiometry can help to minimize side reactions and maximize the formation of the desired product.

Q3: What are some common side products in quinazolinone synthesis and how can they be minimized?

A3: The formation of side products is a common challenge. In reactions involving 2-aminobenzamide and aldehydes, the primary side products can arise from the self-condensation of the aldehyde or the formation of Schiff bases that do not cyclize. To minimize these, it is important to control the reaction temperature and the rate of addition of the aldehyde. In DMSO-mediated reactions, sulfur-containing byproducts like dimethyl disulfide and dimethyl trisulfide can be formed[11]. Purification techniques such as column chromatography are often necessary to remove these impurities[11]. When using isatoic anhydride, incomplete reaction can lead to the presence of starting material or intermediate products. Ensuring adequate reaction time and temperature is crucial.

Q4: Are there any "green" or more environmentally friendly methods for synthesizing quinazolinones?

A4: Yes, several greener approaches have been developed. These include:

  • Solvent-free reactions: Conducting reactions without a solvent minimizes waste and potential environmental impact[12].

  • Use of deep eutectic solvents (DES): DES are biodegradable and have low toxicity, making them an attractive alternative to traditional organic solvents[6][7].

  • Microwave-assisted synthesis: This technique often leads to shorter reaction times, lower energy consumption, and higher yields compared to conventional heating[7][10].

  • Water as a solvent: When feasible, using water as a solvent is a highly sustainable option[5].

  • Catalyst-free conditions: Some protocols have been developed that proceed efficiently without the need for a catalyst, simplifying the workup and reducing waste[3].

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Incorrect Reaction Temperature Optimize the temperature. Some reactions require heating to overcome the activation energy, while others may be sensitive to high temperatures, leading to decomposition. Monitor the reaction progress using TLC to determine the optimal temperature.
Ineffective Catalyst Ensure the catalyst is active and used in the correct amount. If using a solid catalyst, ensure it is properly prepared and has a high surface area. Consider screening different catalysts (e.g., Lewis acids, metal catalysts) to find the most effective one for your specific transformation[4][8].
Poor Solvent Choice The solvent can significantly influence reaction rates and yields. Experiment with different solvents of varying polarity. For example, polar aprotic solvents like DMF or DMSO are often effective, but in some cases, greener alternatives like water or deep eutectic solvents may perform better[5][6][13].
Decomposition of Starting Materials or Product Starting materials or the final product may be unstable under the reaction conditions. Try running the reaction at a lower temperature for a longer period. Ensure the workup procedure is not causing degradation.
Presence of Impurities in Starting Materials Impurities in the starting materials can inhibit the reaction. Purify the starting materials before use if their purity is questionable.
Problem 2: Formation of Multiple Products or Impurities
Potential Cause Suggested Solution
Side Reactions Optimize the reaction conditions to favor the desired pathway. This could involve changing the temperature, solvent, or catalyst. For example, in condensations involving aldehydes, adding the aldehyde slowly can minimize self-condensation.
Incomplete Reaction If the reaction has not gone to completion, you will have a mixture of starting materials and product. Increase the reaction time or temperature, or add more catalyst. Monitor the reaction by TLC to determine when it is complete.
Product Degradation The desired product may be degrading under the reaction conditions. Try reducing the reaction time or temperature.
Complex Reaction Mixture If the reaction produces a complex mixture of products, simplifying the system may be necessary. Consider a different synthetic route or use protecting groups to prevent unwanted side reactions. Purification by column chromatography is often required to isolate the desired product from a complex mixture[11].

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Aminobenzamide and Aldehydes

This protocol is adapted from a method utilizing the condensation of 2-aminobenzamide with various aldehydes in dimethyl sulfoxide (DMSO)[2].

Materials:

  • 2-Aminobenzamide

  • Substituted aldehyde

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzamide (1.0 mmol) in DMSO (5 mL).

  • Add the substituted aldehyde (1.1 mmol) to the solution.

  • Heat the reaction mixture at 120 °C and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization from ethanol or by column chromatography.

Protocol 2: Synthesis of Fused Quinazolinones from Anthranilic Acid

This protocol describes a common method for synthesizing fused quinazolinone derivatives starting from anthranilic acid[1].

Materials:

  • Anthranilic acid

  • Chloroacyl chloride

  • Acetic anhydride

  • Amine (e.g., hydrazine hydrate or ammonium acetate)

  • Ethanol

Procedure:

  • N-Acylation: React anthranilic acid with a chloroacyl chloride to form the corresponding N-acyl anthranilic acid.

  • Cyclization to Benzoxazinone: Dehydrate the N-acyl anthranilic acid using acetic anhydride to form the benzoxazinone intermediate. This is typically done by heating the mixture.

  • Formation of Fused Quinazolinone: React the benzoxazinone intermediate with an appropriate amine (e.g., hydrazine hydrate for a pyridazino[6,1-b]quinazolin-10-one) in a suitable solvent like ethanol under reflux conditions.

  • After the reaction is complete, cool the mixture and isolate the product by filtration.

  • Purify the product by recrystallization.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic protocols for substituted quinazolinones.

Table 1: Effect of Solvent on the Synthesis of Quinazoline-2,4(1H,3H)-diones [5]

EntrySolventYield (%)
1EthanolIneffective
2TolueneIneffective
3THFIneffective
4DMF85-91
5Water91

Table 2: Yields of 2-Aryl Quinazolines via CAN/TBHP Catalyzed Reaction [12]

EntryBenzylamine Substituent2-AminobenzophenoneYield (%)
1H2-aminobenzophenone85
24-Cl2-aminobenzophenone93
34-Me2-aminobenzophenone78
44-OMe2-aminobenzophenone75

Visualizations

Diagram 1: General Workflow for Quinazolinone Synthesis Troubleshooting

start Low/No Yield or Impure Product check_conditions Review Reaction Conditions start->check_conditions analyze_tlc Analyze TLC Data check_conditions->analyze_tlc Incomplete Reaction? purify_sm Purify Starting Materials check_conditions->purify_sm Impure Starting Materials? modify_workup Modify Workup Procedure check_conditions->modify_workup Product Degradation? optimize_temp Optimize Temperature analyze_tlc->optimize_temp optimize_solvent Optimize Solvent analyze_tlc->optimize_solvent optimize_catalyst Optimize Catalyst analyze_tlc->optimize_catalyst purify_sm->check_conditions end Improved Synthesis optimize_temp->end optimize_solvent->end optimize_catalyst->end modify_workup->end

Caption: Troubleshooting workflow for quinazolinone synthesis.

Diagram 2: Key Synthetic Pathways to Substituted Quinazolinones

cluster_0 From Anthranilic Acid cluster_1 From 2-Aminobenzamide cluster_2 From Isatoic Anhydride A Anthranilic Acid B N-Acyl Anthranilic Acid A->B Acylation C Benzoxazinone B->C Dehydration J Substituted Quinazolinone C->J Amine D 2-Aminobenzamide F Condensation D->F E Aldehyde/Ketone E->F F->J G Isatoic Anhydride I Condensation G->I H Amine + Aldehyde/Ketone H->I I->J

Caption: Common synthetic routes to substituted quinazolinones.

References

Technical Support Center: Enhancing the Purity of 3-amino-2-phenyl-4(3H)-quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 3-amino-2-phenyl-4(3H)-quinazolinone derivatives.

Troubleshooting Guide

Issue 1: Low Purity After Initial Synthesis

Question: My crude this compound has a low purity after the initial reaction. What are the common impurities and how can I remove them?

Answer:

Common impurities in the synthesis of this compound and its derivatives often include unreacted starting materials such as anthranilic acid and 2-phenyl-4H-benzo[d][1][2]oxazin-4-one, as well as potential side-products from incomplete cyclization or side reactions of the hydrazine hydrate.

Initial Purification Steps:

  • Aqueous Wash: After the reaction, a common work-up procedure involves treating the reaction mixture with a 10% sodium bicarbonate solution and then diluting with water. This helps to remove acidic impurities like unreacted anthranilic acid and inorganic materials.[2]

  • Filtration and Washing: The precipitated solid should be filtered and washed thoroughly with water to remove any remaining water-soluble impurities.[2]

If these initial steps do not yield a product of sufficient purity, further purification by recrystallization or column chromatography is recommended.

Issue 2: Difficulty with Recrystallization

Question: I am having trouble recrystallizing my this compound derivative. The compound either oils out or does not crystallize at all. What should I do?

Answer:

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but insoluble or sparingly soluble at low temperatures.

Troubleshooting Steps:

  • Solvent Selection:

    • Ethanol: Ethanol, or diluted ethanol, is a commonly used and often effective solvent for the recrystallization of this compound derivatives.[1][2][3]

    • Methanol/Dichloromethane: A mixture of methanol and dichloromethane (1:1 v/v) has also been reported to be effective for obtaining high-quality crystals.

    • Solvent Screening: If the above solvents are not effective, a systematic solvent screening should be performed with small amounts of the crude product. Test a range of solvents with varying polarities (e.g., ethyl acetate, isopropanol, acetonitrile).

  • Oiling Out: If the compound "oils out," it means it is coming out of the solution above its melting point. This can be addressed by:

    • Using a larger volume of solvent.

    • Using a solvent system with a lower boiling point.

    • Lowering the temperature at which the solution becomes saturated.

  • Inducing Crystallization: If the compound remains in a supersaturated solution without crystallizing, you can try:

    • Seeding: Add a small crystal of the pure compound to the cooled solution.

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution.

    • Cooling Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Issue 3: Ineffective Separation by Column Chromatography

Question: I am using column chromatography to purify my product, but I am not getting good separation between my desired compound and the impurities. How can I optimize the separation?

Answer:

Column chromatography is ideal for separating compounds with different polarities. The effectiveness of the separation is highly dependent on the choice of the stationary phase (typically silica gel) and the mobile phase (the eluent).

Optimization Strategy:

  • Thin-Layer Chromatography (TLC) First: Before running a column, always optimize the solvent system using TLC. The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and provide good separation from all impurities.

  • Choosing the Eluent:

    • A common starting point for non-polar compounds is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate.

    • For this compound derivatives, a mixture of petroleum ether and ethyl acetate is often a good choice.

    • You can start with a low polarity mixture (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increase the polarity.

  • Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution can be used. This involves starting with a less polar solvent system and gradually increasing the polarity during the chromatography run. For example, you can start with 10% ethyl acetate in hexanes and slowly increase to 20% or higher.

  • Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as this can lead to poor separation.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (200-300 mesh)Standard choice for a wide range of compound polarities.[4]
Mobile Phase (Eluent) Petroleum Ether / Ethyl AcetateGood starting point for quinazolinone derivatives.[4]
TLC Optimization Target Rf of 0.2-0.4 for the productProvides optimal resolution in column chromatography.
Elution Technique Isocratic or GradientGradient elution is useful for complex mixtures with components of varying polarities.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield I should expect after purification?

A1: The yield can vary significantly depending on the specific derivative and the efficiency of the synthesis and purification steps. However, yields in the range of 79-87% have been reported after purification by recrystallization.[2] Microwave-assisted synthesis has been shown to potentially increase yields compared to conventional heating.[2]

Q2: How can I confirm the purity of my final product?

A2: The purity of your final compound should be assessed using multiple analytical techniques:

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity. For example, the melting point of this compound is reported to be 176-179 °C.

  • Spectroscopic Methods:

    • NMR (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy is one of the most powerful tools for confirming the structure and purity of a compound. The absence of impurity peaks is crucial.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.

Q3: Are there any specific safety precautions I should take when working with these compounds and the solvents used for purification?

A3: Yes, standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Handle all organic solvents and reagents in a well-ventilated fume hood.

  • Material Safety Data Sheets (MSDS): Consult the MSDS for all chemicals used to be aware of their specific hazards.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Experimental Protocols

Protocol 1: Recrystallization using Ethanol

  • Dissolve the crude this compound derivative in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven.[1][3]

Protocol 2: Column Chromatography

  • Prepare the Column:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, allowing the solvent to drain. Tap the column gently to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane).

    • Carefully add the sample solution to the top of the column.

  • Elute the Column:

    • Begin adding the eluent to the top of the column, ensuring the silica gel does not run dry.

    • Collect fractions in test tubes.

  • Analyze the Fractions:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Combine the fractions containing the pure product.

  • Isolate the Product:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Starting_Materials Anthranilic Acid + 2-Phenyl-4H-benzo[d][1,3]oxazin-4-one + Hydrazine Hydrate Reaction Reaction in Pyridine (Conventional Heating or Microwave) Starting_Materials->Reaction Crude_Product Crude this compound Reaction->Crude_Product Workup Aqueous Wash (e.g., NaHCO3 solution) Crude_Product->Workup Filtration Filtration and Washing Workup->Filtration Purification_Choice Purity Check (TLC) Filtration->Purification_Choice Recrystallization Recrystallization (e.g., Ethanol) Purification_Choice->Recrystallization Sufficiently Pure Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Purification_Choice->Column_Chromatography Complex Mixture Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General workflow for the synthesis and purification of this compound derivatives.

Column_Chromatography_Logic Start Crude Product Mixture TLC_Analysis Perform TLC with various Hexane:EtOAc ratios Start->TLC_Analysis Evaluate_Rf Is there good separation with product Rf ≈ 0.2-0.4? TLC_Analysis->Evaluate_Rf Run_Column Run Column Chromatography with optimized solvent system Evaluate_Rf->Run_Column Yes Adjust_Solvent Adjust Solvent Polarity and re-run TLC Evaluate_Rf->Adjust_Solvent No Collect_Fractions Collect Fractions Run_Column->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Pure Combine Pure Fractions Analyze_Fractions->Combine_Pure Evaporate_Solvent Evaporate Solvent Combine_Pure->Evaporate_Solvent Pure_Product Pure Product Evaporate_Solvent->Pure_Product Adjust_Solvent->TLC_Analysis

Caption: Logical workflow for optimizing column chromatography purification.

References

Optimizing microwave irradiation parameters for quinazolinone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Microwave-Assisted Quinazolinone Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of quinazolinones using microwave irradiation.

Frequently Asked Questions (FAQs)

Q1: Why should I use microwave irradiation for quinazolinone synthesis instead of conventional heating?

A: Microwave-assisted synthesis offers several significant advantages over traditional heating methods.[1][2][3] The primary benefits include:

  • Drastic Reduction in Reaction Time: Reactions that take several hours under conventional reflux can often be completed in minutes.[1][4][5][6] For example, a synthesis that required 16 hours using an oil bath to achieve a 55% yield was completed in 2 hours with a 90% yield under microwave irradiation.[4][7]

  • Improved Yields and Purity: Microwave heating is direct and uniform, which can lead to higher product yields and a reduction in side-product formation.[1][5]

  • Energy Efficiency: Microwaves heat only the reaction mixture and not the vessel itself, resulting in lower energy consumption compared to conventional methods.[8]

  • Green Chemistry: The efficiency of microwave synthesis often allows for the use of smaller quantities of solvents or even solvent-free conditions, aligning with the principles of green chemistry.[4][7][9]

Q2: What are the critical parameters to optimize for my reaction?

A: The key parameters to control and optimize in microwave-assisted quinazolinone synthesis are:

  • Temperature: This is often the most critical parameter. A systematic increase in temperature can dramatically improve yields, but excessive heat may lead to decomposition or side-product formation.[4]

  • Time: Reaction times are significantly shorter than conventional methods. Optimization is required to ensure the reaction goes to completion without degrading the product.

  • Microwave Power: The applied power affects the rate of heating. It's important to use a power setting that allows for stable temperature control without overshooting the target.[10]

  • Solvent: The choice of solvent is crucial as it must efficiently absorb microwave energy.[11] Polar solvents like DMF, DMSO, or ethanol are common choices. Solvent-free reactions are also highly effective.[3][4]

  • Catalyst and Base: For many synthetic routes, the choice and concentration of catalysts (e.g., CuI, FeCl₃) and bases (e.g., Cs₂CO₃) are vital for achieving high yields.[4]

Q3: How do I select an appropriate solvent for a microwave reaction?

A: Solvent selection is critical for success. The solvent's ability to absorb microwave energy is dependent on its dielectric properties, specifically its polarity.[11]

  • High-Absorbing (Polar) Solvents: Solvents like ethanol, DMSO, and DMF are polar and absorb microwave energy very efficiently, leading to rapid heating.[9] High-boiling point polar solvents are often preferred to allow for higher reaction temperatures at manageable pressures.[9]

  • Low-Absorbing (Non-polar) Solvents: Non-polar solvents such as toluene or hexane do not heat effectively under microwave irradiation and are generally poor choices unless a reactant or catalyst strongly absorbs microwaves.[11]

  • Solvent-Free: In some cases, reactions can be run neat (solvent-free), which is an environmentally friendly option.[1][4] This is often possible when one of the liquid reactants can act as the solvent or when using solid-supported reagents.[3]

Q4: What are the primary safety concerns with microwave synthesis?

A: While highly efficient, microwave synthesis requires specific safety precautions:

  • Pressure Buildup: Heating solvents in a sealed vessel above their boiling point generates significant pressure.[12] This is a primary cause of vial failure or explosion. Always use certified pressure-rated vessels and never exceed the recommended fill volume (typically leaving at least 2/3 of the vessel as headspace).[13]

  • Gas Evolution: Reactions that evolve gas can cause a dangerous and rapid increase in pressure. These reactions require special consideration and may need to be run in open vessels or with specialized pressure-release caps.

  • Superheating: Localized superheating of the solvent can occur, leading to sudden and violent boiling. Proper stirring is essential to ensure even temperature distribution.

  • Equipment: Never use a domestic (household) microwave oven for chemical synthesis.[9][14] Laboratory-grade microwave reactors are specifically designed with pressure/temperature sensors, safety interlocks, and uniform field distribution to ensure safe and reproducible operation.[14]

Q5: Can I scale up my optimized small-scale microwave reaction?

A: Scaling up microwave reactions is not always straightforward and presents challenges.

  • Penetration Depth: Microwaves have a limited penetration depth (typically a few centimeters), which can lead to uneven heating in large-volume batch reactors.[15][16]

  • Batch vs. Flow: For larger scales, multi-mode parallel batch reactors or continuous-flow systems are often more effective than single large batch reactors.[12][15][17] Continuous-flow systems can offer better control over temperature and residence time, leading to higher productivity.[12]

  • Exothermic Reactions: The rapid heating from microwaves can make it difficult to control highly exothermic reactions on a larger scale.

  • Feasibility: While challenging, scale-up is feasible. Studies have successfully scaled reactions from the 15 mL to the 1 L scale, demonstrating significant reductions in reaction time.[17]

Troubleshooting Guide

Q1: My reaction yield is very low. What should I do?

A: Low yield is a common issue that can be addressed by systematically optimizing reaction parameters.

  • Increase Temperature: This is often the most effective first step. Incrementally increase the reaction temperature (e.g., in 10-20°C steps) and monitor the yield. For one quinazolinone synthesis, increasing the temperature from 110°C to 130°C significantly improved the yield.[4]

  • Increase Reaction Time: While microwave reactions are fast, insufficient time will lead to incomplete conversion. Try doubling the irradiation time to see if the yield improves.

  • Check Reagent Stoichiometry: Ensure the molar ratios of your reactants, catalyst, and base are optimal. An excess of one reagent may be necessary to drive the reaction to completion.

  • Evaluate Solvent: If you are using a medium- or low-absorbing solvent, switch to a more polar, high-absorbing solvent like DMF or DMSO to ensure efficient heating.

  • Catalyst/Base Screening: If your reaction is catalyzed, the choice of catalyst and base is critical. Screen different catalysts (e.g., various copper or iron salts) and bases (e.g., Cs₂CO₃, K₂CO₃) to find the most effective combination.

Q2: I am observing significant byproduct formation. How can I improve selectivity?

A: The formation of byproducts indicates that side reactions are occurring, often due to excessive energy input.

  • Lower the Temperature: High temperatures can provide the activation energy for unwanted reaction pathways. Try reducing the temperature to improve selectivity.

  • Reduce Reaction Time: Over-exposure to microwave irradiation can cause decomposition of the desired product. Monitor the reaction at shorter time intervals to find the point of maximum yield before byproducts accumulate.

  • Utilize Power Control with Cooling: Some modern microwave reactors allow for simultaneous cooling while irradiating.[13] This technique applies high-energy microwave pulses while keeping the bulk temperature controlled, which can minimize thermally driven side reactions.[13]

  • Change the Solvent: The solvent can influence reaction pathways. Experimenting with a different solvent of similar polarity may alter the selectivity.

Q3: My reaction is not going to completion, even after extended irradiation time. What could be the issue?

A: If a reaction stalls, several factors could be at play.

  • Poor Microwave Coupling: The reaction mixture may not be absorbing microwave energy efficiently. This can happen with non-polar reagents in a non-polar solvent. Adding a small amount of a polar solvent or an ionic liquid can dramatically improve energy absorption.

  • Heterogeneity and Stirring: If the reaction mixture contains solids, they may not be heating uniformly or may form clumps that prevent reagents from interacting.[18] Ensure vigorous stirring is maintained throughout the reaction. In one case, diluting the suspension helped prevent the formation of solid blocks.[18]

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. Consider adding the catalyst in portions or switching to a more robust catalytic system.

  • Volatile Reagents: If using a low-boiling point reactant in an open-vessel setup, it may be evaporating from the reaction mixture. Switch to a sealed-vessel setup to maintain the concentration of all reagents.

Q4: The pressure in the reaction vessel is exceeding the safety limit. What's causing this and how can I prevent it?

A: Over-pressurization is a serious safety hazard and must be addressed immediately.

  • Reduce the Temperature: Pressure is directly related to temperature, especially when heating a solvent above its boiling point. Lowering the target temperature is the most effective way to reduce pressure.

  • Decrease Reagent Volume: Never overfill the reaction vessel. A larger headspace allows vapors to expand without generating excessive pressure. A maximum fill volume of 1/3 is a safe rule of thumb.[13]

  • Choose a Higher-Boiling Solvent: A solvent with a higher boiling point will generate less pressure at a given temperature compared to a low-boiling solvent.[9]

  • Check for Gas Evolution: If your reaction is producing gaseous byproducts (e.g., CO₂, N₂), a sealed vessel is not appropriate. Use an open-vessel setup or a system designed for reactions that evolve gas.

Data Presentation: Optimized Reaction Parameters

The following tables summarize optimized parameters from published literature, providing a starting point for experimental design.

Table 1: Optimization of Copper-Catalyzed Synthesis of 2-phenylquinazolin-4(3H)-one (Solvent-free reaction of 2-aminobenzamide and benzyl alcohol)

EntryCatalyst (20 mol%)Base (equiv.)Temp (°C)Time (h)Yield (%)
1CuICs₂CO₃ (1.0)110172
2CuICs₂CO₃ (1.5)110185
3CuICs₂CO₃ (1.5)130187
4CuICs₂CO₃ (1.5)130290
5Conventional Oil BathCs₂CO₃ (1.5)1301655

Data sourced from RSC Advances, 2023.[4][7]

Table 2: Comparison of Microwave Conditions for Various Quinazolinone Syntheses

Starting MaterialsCatalyst/ConditionsSolventTemp (°C)Time (min)Power (W)Yield (%)
2-Aminobenzamide + Succinic AnhydrideNonePinane1101030099 (Intermediate)
Intermediate from aboveNonePinane1801530099 (Final)
2-Iodobenzoic Acid + Acetamidine HClFeCl₃, L-proline, Cs₂CO₃Water10030-92
N'-(2-cyanophenyl)-formamidine + α-aminophosphonateIsopropanol/Acetic Acidi-PrOH/AcOH1502010079

Data sourced from RSC Advances, 2023; Green Chemistry, 2009; and Molecules, 2012.[10][18]

Experimental Protocols

Protocol 1: Copper-Catalyzed Solvent-Free Synthesis of 2-Arylquinazolinones

This protocol is adapted from a procedure for the synthesis of 2-phenylquinazolin-4(3H)-one.[4][7]

  • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-aminobenzamide (0.5 mmol, 1.0 equiv.).

  • Reagent Addition: Add the desired alcohol (e.g., benzyl alcohol, 5.0 equiv.), copper(I) iodide (CuI, 20 mol%), and cesium carbonate (Cs₂CO₃, 1.5 equiv.).

  • Sealing: Securely cap the vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture with stirring at 130°C for 2 hours. Ensure the power is set to maintain a stable temperature.

  • Workup: After the reaction is complete and the vessel has cooled to room temperature, purify the crude product using column chromatography on silica gel to obtain the pure quinazolinone derivative.

Protocol 2: Iron-Catalyzed Synthesis of Quinazolinones in Water

This protocol is adapted from a procedure for the iron-catalyzed cyclization of 2-halobenzoic acids and amidines.

  • Vessel Preparation: In a microwave process vial with a stir bar, combine the substituted 2-halobenzoic acid (1.0 mmol, 1.0 equiv.) and the desired amidine hydrochloride (1.5 equiv.) in 6 mL of deionized water.

  • Reagent Addition: Stir the mixture for 10 minutes at room temperature. Add cesium carbonate (Cs₂CO₃, 2.0 equiv.) and continue stirring for 15 minutes. Finally, add iron(III) chloride (FeCl₃, 10 mol%) and L-proline (20 mol%).

  • Sealing and Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture with stirring at 100°C for 30 minutes.

  • Workup: After cooling, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Mandatory Visualizations

G cluster_start Initial Setup cluster_params Optimization Cycle cluster_decision Evaluation cluster_end Finalization start Define Reaction: Substrates, Solvent, Catalyst temp Set Temperature (e.g., 100°C) start->temp Step 1 time Set Time (e.g., 15 min) temp->time Step 2 power Set Max Power (e.g., 300 W) time->power Step 3 run Run Reaction power->run Step 4 analyze Analyze Results (TLC, LCMS, NMR) run->analyze Step 5 check Yield & Purity Acceptable? analyze->check Step 6 check->temp No - Adjust Parameters (e.g., Temp +20°C) optimized Protocol Optimized check->optimized Yes

Caption: Workflow for optimizing microwave reaction parameters.

G start Problem: Low Yield check_completion Is reaction going to completion? start->check_completion incomplete_path No check_completion->incomplete_path complete_path Yes check_completion->complete_path increase_temp Action: Increase Temperature (e.g., by 20°C) incomplete_path->increase_temp increase_time Action: Increase Time (e.g., double the time) increase_temp->increase_time check_solvent Is solvent a good microwave absorber? increase_time->check_solvent change_solvent Action: Change to polar solvent (e.g., DMF) check_solvent->change_solvent No re_evaluate1 Re-evaluate Yield check_solvent->re_evaluate1 Yes change_solvent->re_evaluate1 check_decomp Is product decomposition occurring? complete_path->check_decomp lower_temp Action: Lower Temperature check_decomp->lower_temp Yes re_evaluate2 Re-evaluate Yield check_decomp->re_evaluate2 No - Check Purification reduce_time Action: Reduce Time lower_temp->reduce_time reduce_time->re_evaluate2

Caption: Troubleshooting logic for low yield in quinazolinone synthesis.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-amino-2-phenyl-4(3H)-quinazolinone: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds like 3-amino-2-phenyl-4(3H)-quinazolinone is a critical starting point for further molecular exploration. This guide provides a comparative analysis of conventional and microwave-assisted synthetic methods for this quinazolinone derivative, supported by experimental data to inform methodological choices in the laboratory.

Performance Comparison: A Quantitative Overview

The primary advantages of microwave-assisted synthesis over conventional reflux methods are a dramatic reduction in reaction time and an improvement in product yield. The following table summarizes the key quantitative differences between the two approaches.

ParameterConventional SynthesisMicrowave-Assisted Synthesis
Reaction Time > 4 - 10 hours[1][2][3]4 - 5 minutes[1][2][3]
Yield (%) ~79%[2][4]81% - 87%[1][2][3][4]
Energy Input Prolonged, high energy consumptionShort bursts of high-intensity energy
Solvent Usage Often requires larger volumes of solventsCan often be performed with reduced solvent volumes

Experimental Protocols

The synthesis of this compound is typically a multi-step process commencing from anthranilic acid.[5] The key differentiation in the methodologies lies in the final cyclization and amination step.

Conventional Synthesis Protocol

The conventional synthesis of this compound involves the following steps:

  • Formation of 2-phenyl-4H-benzo[d][1][3]oxazin-4-one: Anthranilic acid is reacted with benzoyl chloride in the presence of a base like pyridine. This reaction is typically carried out at room temperature with stirring.

  • Synthesis of this compound: The intermediate, 2-phenyl-4H-benzo[d][1][3]oxazin-4-one, is then refluxed with hydrazine hydrate in a suitable solvent such as pyridine or ethanol. This step usually requires prolonged heating for several hours to drive the reaction to completion.[6] For a similar derivative, the reaction time was reported to be around 10 hours.[2][4]

  • Work-up: The reaction mixture is cooled, and the product is isolated by pouring it into cold water, followed by filtration, washing, and recrystallization from a suitable solvent like diluted ethanol.[2]

Microwave-Assisted Synthesis Protocol

The microwave-assisted approach significantly accelerates the final step of the synthesis:

  • Formation of 2-benzamidobenzoyl chloride: This intermediate can be prepared from anthranilic acid through benzoylation followed by chlorination.[1]

  • Microwave-mediated Synthesis of this compound: In a typical procedure, 2-benzamidobenzoyl chloride is reacted with hydrazine hydrate in a solvent like DMF in the presence of a base such as potassium carbonate.[1] The reaction vessel is then subjected to microwave irradiation at a specified power and temperature. For example, a power of 800W at 135°C for 4 minutes has been reported to be effective.[1] In another instance, a microwave power of 800 watts for 5 minutes was sufficient for a related compound.[2][4]

  • Work-up: Similar to the conventional method, the product is isolated from the reaction mixture after cooling, typically by precipitation in water, followed by filtration and purification.

Reaction Pathway and Workflow

The following diagrams illustrate the chemical transformation and a comparison of the experimental workflows for both synthetic routes.

G cluster_0 Synthesis of this compound A Anthranilic Acid B 2-phenyl-4H-benzo[d][1,3]oxazin-4-one A->B + Benzoyl Chloride (Pyridine) C This compound B->C + Hydrazine Hydrate

Caption: Chemical synthesis pathway of this compound.

G cluster_0 Conventional Method cluster_1 Microwave-Assisted Method A1 Mix Reactants (2-phenyl-4H-benzo[d][1,3]oxazin-4-one + Hydrazine Hydrate) A2 Reflux (4-10 hours) A1->A2 A3 Cooling and Precipitation A2->A3 A4 Filtration and Washing A3->A4 A5 Recrystallization A4->A5 B1 Mix Reactants (2-benzamidobenzoyl chloride + Hydrazine Hydrate) B2 Microwave Irradiation (4-5 minutes) B1->B2 B3 Cooling and Precipitation B2->B3 B4 Filtration and Washing B3->B4 B5 Recrystallization B4->B5

Caption: Comparative workflow of conventional vs. microwave synthesis.

References

Validating the Antitumor Efficacy of Novel Quinazolinone Derivatives: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the in vivo antitumor activity of recently developed quinazolinone derivatives. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology. This document summarizes key experimental data, details the methodologies employed in these studies, and visualizes the underlying biological pathways and experimental workflows to offer a comprehensive resource for evaluating the potential of these novel compounds.

Comparative Analysis of In Vivo Antitumor Activity

The following tables summarize the in-vivo antitumor efficacy of selected novel quinazolinone derivatives from recent studies. It is important to note that direct comparisons should be made with caution due to variations in the experimental models and methodologies employed in the respective studies.

Compound IDCancer ModelAnimal ModelDosing RegimenPrimary EndpointResultsReference
Compound 21 Ehrlich Ascites Carcinoma (EAC)Swiss Albino Mice20 mg/kgMean Survival Time (MST)Significant increase in MST compared to untreated control. Restoration of hematological parameters towards normal.[1]
Compound 12 Dalton's Ascites Lymphoma (DLA)Swiss Albino Mice20 mg/kgTumor Volume and WeightSignificant reduction in tumor volume and weight compared to untreated control.[1]
2,4-DAQ Human Gastric Cancer Xenograft (AGS and MKN45 cells)Nude MiceNot SpecifiedTumor Volume and WeightSignificant reduction in both tumor volume and tumor weight compared to the vehicle-treated group.[2][2]
B10 Non-Small Cell Lung Cancer Xenograft (A549 cells)Not Specified25 mg/kgTumor Growth Inhibition (TGI)46% TGI, surpassing the 21% inhibition of Gefitinib at the same dose.[3][3]
19d Breast Cancer Xenograft (MDA-MB-468 and MCF-7 cells)Not SpecifiedNot SpecifiedAntitumor ActivityShowed antitumor activity in xenograft models without apparent toxicity.[1]

Detailed Experimental Protocols

Ehrlich Ascites Carcinoma (EAC) and Dalton's Ascites Lymphoma (DLA) Models

These models are commonly used for the initial in vivo screening of potential anticancer agents.

  • Animal Model: Swiss albino mice are typically used.[1][4]

  • Tumor Induction: Mice are inoculated intraperitoneally with a specific number of EAC or DLA cells (e.g., 2 x 10^5 or 5 x 10^7 cells).[4][5]

  • Treatment: The test compound (e.g., Compound 21 or 12) and a standard drug (e.g., Gefitinib) are administered, often intraperitoneally, at specified doses and schedules.[1]

  • Efficacy Evaluation:

    • Mean Survival Time (MST): The lifespan of the treated animals is monitored and compared to the control group. An increase in MST indicates antitumor activity.[1]

    • Tumor Volume and Weight: For solid tumors induced by DLA cells, the tumor volume is measured periodically using calipers, and the final tumor weight is determined after sacrificing the animals.[1]

    • Hematological Parameters: Blood samples are collected to assess the effect of the compound on red blood cells, white blood cells, and hemoglobin levels, providing an indication of toxicity.[1]

Human Tumor Xenograft Models (Gastric and Lung Cancer)

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.

  • Animal Model: Immunodeficient mice, such as BALB/c nude or NOD/SCID mice, are used to prevent rejection of the human tumor cells.[6][7]

  • Cell Lines: Specific human cancer cell lines are used, for instance, AGS and MKN45 for gastric cancer[2], and A549 for non-small cell lung cancer.[7][8]

  • Tumor Implantation: A suspension of cancer cells (e.g., 1.5 x 10^6 or 1 x 10^7 cells) is typically mixed with Matrigel and injected subcutaneously into the flank of the mice.[6]

  • Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups. The test compound is then administered according to a predetermined schedule and dosage.[7]

  • Efficacy Evaluation:

    • Tumor Growth Inhibition (TGI): Tumor volume is measured regularly (e.g., twice weekly) with calipers using the formula: (Length x Width²) / 2. The percentage of TGI is calculated to quantify the antitumor effect.[6]

    • Body Weight: The body weight of the mice is monitored as an indicator of systemic toxicity.[2]

    • Toxicity Studies: Acute toxicity studies may be performed to determine the maximum tolerated dose and assess any pathological damage.

Signaling Pathways and Experimental Workflow

Signaling Pathway Diagrams

The antitumor activity of many quinazolinone derivatives is attributed to their interaction with specific cellular signaling pathways. Below are diagrams of two key pathways often implicated in the action of these compounds.

Wnt_Beta_Catenin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Translocates TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF Binds and Activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Initiates

Wnt/β-catenin signaling pathway.

PARP1_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_replication Replication & Cell Cycle SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 Recruits BER Base Excision Repair PARP1->BER Initiates Replication_Fork Replication Fork DSB Double-Strand Break (DSB) Replication_Fork->DSB Leads to at SSB HR Homologous Recombination (BRCA1/2) DSB->HR Repaired by Cell_Death Cell Death (Apoptosis) HR->Cell_Death Deficiency leads to Quinazolinone Quinazolinone (PARP Inhibitor) Quinazolinone->PARP1 Inhibits

PARP-1 inhibition pathway.
Experimental Workflow Diagram

The following diagram illustrates a typical workflow for validating the in vivo antitumor activity of a novel quinazolinone derivative.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Conclusion Compound_Synthesis Novel Quinazolinone Derivative Synthesis Cell_Viability Cell Viability Assays (e.g., MTT) Compound_Synthesis->Cell_Viability Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Cell_Viability->Mechanism_Study Tumor_Model Tumor Model Selection (e.g., Xenograft, Ascites) Mechanism_Study->Tumor_Model Promising results lead to Animal_Study Animal Study Execution (Treatment vs. Control) Tumor_Model->Animal_Study Data_Collection Data Collection (Tumor Size, Survival, etc.) Animal_Study->Data_Collection Toxicity_Assessment Toxicity Assessment (Body Weight, Histopathology) Animal_Study->Toxicity_Assessment Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Toxicity_Assessment->Statistical_Analysis Conclusion Conclusion on Antitumor Activity and Therapeutic Potential Statistical_Analysis->Conclusion

In vivo validation workflow.

References

Unveiling the Antibacterial Potential: A Comparative Analysis of 3-Amino-2-Phenyl-4(3H)-Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the antibacterial spectrum of various 3-amino-2-phenyl-4(3H)-quinazolinone derivatives reveals a promising class of compounds with significant activity against a range of both Gram-positive and Gram-negative bacteria. This guide synthesizes experimental data from multiple studies to provide a clear comparison of their efficacy, offering valuable insights for researchers and professionals in drug development. The antibacterial activity is primarily assessed by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound required to inhibit the visible growth of a microorganism.

Comparative Antibacterial Activity

The antibacterial efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on the quinazolinone core and the phenyl ring. The following table summarizes the MIC values of various derivatives against a panel of common bacterial strains.

Derivative Structure/SubstitutionBacterial StrainGram StainMIC (µg/mL)Reference
Compound A-1 (6-bromo, 2-phenylimino thiazolidinone at position 2 and 3, benzaldehyde derivative)Staphylococcus aureusPositive- (Described as "very good activity")[1]
Streptococcus pyogenesPositive- (Described as "very good activity")[1]
Escherichia coliNegative- (Described as "good against")[1]
Pseudomonas aeruginosaNegative- (Described as "good against")[1]
Compound A-2 (6-bromo, 2-phenylimino thiazolidinone at position 2 and 3, m-chlorobenzaldehyde derivative)Escherichia coliNegative- (Described as "excellent activity")[1]
Pyrrolidine derivative 16 (para-chloro phenyl moiety)Staphylococcus aureusPositive500[2]
Pyrrolidine derivative 20 (4-nitro phenyl group)Bacillus subtilisPositive500[2]
Klebsiella pneumoniaeNegative500[2]
Morpholine analogue 29 (para-tolyl moiety)Bacillus subtilisPositive500[2]
Pyrrolidine derivative 19 (trimethoxy phenyl group)Pseudomonas aeruginosaNegative150[2]
Fused Quinazolinone 9 Bacillus subtilisPositive32[3]
Fused Quinazolinone 10 Bacillus subtilisPositive64[3]
Fused Quinazolinone 11 Bacillus subtilisPositive64[3]
Fused Quinazolinone 14 Bacillus subtilisPositive32[3]
Fused Quinazolinone 15 Staphylococcus aureusPositive32[3]
Bacillus subtilisPositive32[3]
Fused Quinazolinone 18 Bacillus subtilisPositive64[3]
3-(arylideneamino)-2-phenylquinazoline-4(3H)-one 3d Bacillus subtilisPositive- (Active)[4]
Staphylococcus aureus 6571Positive- (Active)[4]
Escherichia coliNegative- (Active)[4]
Shigella dysenteriae 6Negative- (Active)[4]
3-(arylideneamino)-2-phenylquinazoline-4(3H)-one 3e Bacillus subtilisPositive- (Active)[4]
Staphylococcus aureus 6571Positive- (Active)[4]
3-(arylideneamino)-2-phenylquinazoline-4(3H)-one 3j Bacillus subtilisPositive- (Active)[4]
Staphylococcus aureus 6571Positive- (Active)[4]
Shigella dysenteriae 6Negative- (More active)[4]

Note: A lower MIC value indicates greater antibacterial activity. Some studies described the activity qualitatively ("good," "excellent") rather than providing specific MIC values.

Experimental Protocols

The determination of the antibacterial spectrum of these quinazolinone derivatives primarily relies on two standard methods: the disc diffusion method for preliminary screening and the broth microdilution method for quantitative measurement of the Minimum Inhibitory Concentration (MIC).

Disc Diffusion Method

This method provides a qualitative assessment of antibacterial activity.

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation of Agar Plates: The surface of a suitable agar medium (e.g., Mueller-Hinton agar) is uniformly inoculated with the bacterial suspension.

  • Application of Test Compounds: Sterile paper discs impregnated with a known concentration of the quinazolinone derivative are placed on the agar surface.

  • Incubation: The plates are incubated under specific conditions (e.g., 37°C for 18-24 hours).

  • Observation: The diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited) is measured. A larger zone of inhibition generally indicates greater antibacterial activity.

Broth Microdilution Method for MIC Determination

This method provides a quantitative measure of the lowest concentration of a compound that inhibits bacterial growth.[5][6]

  • Preparation of Compound Dilutions: A series of twofold dilutions of the quinazolinone derivative are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized concentration of the test bacteria.

  • Controls: Positive (bacteria and medium, no compound) and negative (medium only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[5] This can be assessed visually or by using a colorimetric indicator like Alamar Blue.[3]

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Determination_Workflow cluster_preparation Preparation cluster_assay_setup Assay Setup cluster_incubation_and_reading Incubation & Reading cluster_result Result prep_compound Prepare Serial Dilutions of Quinazolinone Derivative inoculate_plate Inoculate Microtiter Plate Wells with Bacteria and Compound Dilutions prep_compound->inoculate_plate prep_bacteria Prepare Standardized Bacterial Inoculum prep_bacteria->inoculate_plate include_controls Include Positive and Negative Controls inoculate_plate->include_controls incubate_plate Incubate the Plate include_controls->incubate_plate read_results Observe for Bacterial Growth (Visually or with Indicator) incubate_plate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic

Caption: Workflow for MIC Determination.

Structure-Activity Relationship Insights

The antibacterial activity of this compound derivatives is intricately linked to their chemical structure.

  • Substituents on the Phenyl Ring: The presence of electron-withdrawing groups, such as nitro (-NO2) or chloro (-Cl), on the phenyl ring at various positions can significantly influence the antibacterial activity. For instance, a pyrrolidine derivative with a 4-nitro phenyl group showed notable activity against several bacteria.[2]

  • Substitutions at the 2 and 3-positions: Modifications at the 2 and 3-positions of the quinazolinone ring are crucial for activity. The introduction of different heterocyclic moieties, such as thiazolidinone, has been shown to modulate the antibacterial spectrum.[1]

  • Fused Ring Systems: The fusion of other heterocyclic rings to the quinazolinone core can lead to compounds with enhanced antibacterial properties.

References

Unlocking the Antimicrobial Potential of Quinazolinones: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural modifications of quinazolinone derivatives reveals key insights into their antimicrobial efficacy. This guide provides a comparative analysis of their structure-activity relationships, supported by quantitative data and detailed experimental protocols, to aid researchers in the development of novel antimicrobial agents.

Quinazolinone, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including potent antimicrobial effects.[1][2] The growing threat of antimicrobial resistance necessitates the exploration of new chemical entities, and the versatile nature of the quinazolinone core allows for structural modifications to optimize activity against various pathogens.[3] This guide synthesizes findings from multiple studies to provide a clear comparison of how different substituents on the quinazolinone ring influence antimicrobial potency.

Comparative Antimicrobial Activity of Quinazolinone Derivatives

The antimicrobial efficacy of quinazolinone derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. Structure-activity relationship (SAR) studies have highlighted that modifications at the C-2, N-3, C-6, and C-8 positions can dramatically alter the biological activity.[1]

A general observation is that many quinazolinone derivatives show more potent activity against Gram-positive bacteria compared to Gram-negative bacteria, which may be attributed to differences in the bacterial cell wall permeability.[1] The introduction of various heterocyclic moieties and substituted aromatic rings at different positions of the quinazolinone nucleus has been a common strategy to enhance antimicrobial action.

Below is a summary of the antimicrobial activity of selected quinazolinone derivatives from various studies, presented as Minimum Inhibitory Concentration (MIC) values. A lower MIC value indicates higher antimicrobial potency.

Compound IDSubstituent at C-2Substituent at N-3Other SubstituentsTest OrganismMIC (µg/mL)Reference
Series A
Compound 27VariesVariesVariesStaphylococcus aureus (MRSA)≤0.5[4][5]
Series B
Compound 3a4-chlorophenylbenzyl-Staphylococcus aureus25.6 ± 0.5[6]
Bacillus subtilis24.3 ± 0.4[6]
Pseudomonas aeruginosa30.1 ± 0.6[6]
Escherichia coli25.1 ± 0.5[6]
Aspergillus fumigatus18.3 ± 0.6[6]
Saccharomyces cerevisiae23.1 ± 0.4[6]
Candida albicans26.1 ± 0.5[6]
Series C
Compound 202-((4-nitrophenyl)amino)VariesPyrrolidine moietyVarious BacteriaMost active in series[7]
Series D
THTQFused triazole ring-TetrahydroquinazolineProteus mirabilis1.875[8]
Escherichia coli3.75[8]

Key Structure-Activity Relationship Insights

The following diagram illustrates the key structural features of the quinazolinone scaffold that are often modified to enhance antimicrobial activity.

SAR_Highlights Key SAR Insights for Antimicrobial Quinazolinones cluster_core Quinazolinone Core Quinazolinone_Structure Quinazolinone_Structure C2 Position C-2: - Substituted phenyl rings - Thiol or methyl groups - Heterocyclic moieties Quinazolinone_Structure->C2 Critical for activity N3 Position N-3: - Substituted aromatic rings - Urea/thiourea groups - Amino acid conjugation Quinazolinone_Structure->N3 Modulates potency C6_C8 Positions C-6 & C-8: - Halogen atoms (e.g., Br, I) - Electron-withdrawing groups Quinazolinone_Structure->C6_C8 Enhances activity C4_amine Position C-4: - Amine or substituted amines Quinazolinone_Structure->C4_amine Improves antimicrobial properties

Caption: Key positions on the quinazolinone ring for antimicrobial SAR.

Experimental Protocols

The evaluation of antimicrobial activity for quinazolinone derivatives typically involves standardized in vitro screening methods. The following are generalized protocols based on the cited literature.

Antimicrobial Susceptibility Testing: Agar Well/Disc Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Microbial Strains: Standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger) are used.[6][9]

  • Culture Preparation: Bacterial strains are grown in nutrient broth at 37°C for 24 hours, and fungal strains are grown in a suitable broth at 28°C for 48-72 hours.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Compound Application:

    • Agar Well Diffusion: Wells of a specific diameter (e.g., 6 mm) are made in the agar using a sterile borer. A fixed volume of the test compound solution (dissolved in a suitable solvent like DMSO at a specific concentration, e.g., 50 µg/mL) is added to each well.[9][10]

    • Disc Diffusion: Sterile filter paper discs of a standard size are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.[9]

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Data Analysis: The diameter of the zone of inhibition around the well or disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity. A standard antibiotic (e.g., ciprofloxacin, fluconazole) is used as a positive control.[6][7]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly employed.

  • Preparation of Test Solutions: Serial two-fold dilutions of the quinazolinone derivatives are prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) growth controls are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

The following diagram outlines the general workflow for a structure-activity relationship study of antimicrobial agents.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis & Optimization A Lead Identification (e.g., Quinazolinone Core) B Design of Derivatives (In Silico Screening) A->B C Chemical Synthesis B->C D Antimicrobial Screening (e.g., Agar Diffusion) C->D E Quantitative Analysis (MIC Determination) D->E F Cytotoxicity Assays E->F G Structure-Activity Relationship (SAR) Analysis E->G H Lead Optimization G->H H->C Iterative Design I In Vivo Studies H->I

Caption: General workflow of a structure-activity relationship study.

Conclusion

The quinazolinone scaffold remains a highly promising framework for the development of novel antimicrobial agents. SAR studies consistently demonstrate that strategic modifications, particularly at the C-2, N-3, and C-6/C-8 positions, are crucial for enhancing antimicrobial potency and spectrum. The data and protocols presented in this guide offer a comparative basis for researchers to design and evaluate new quinazolinone derivatives with improved therapeutic potential in the ongoing battle against microbial infections. Further investigations, including mechanistic studies and in vivo efficacy evaluations, are essential to translate these promising findings into clinical applications.[4][5]

References

The Dual Faces of a Promising Anticancer Agent: A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Amino-2-phenyl-4(3H)-quinazolinones

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of novel and effective cancer therapeutics, the scientific community has turned a keen eye towards a class of heterocyclic compounds known as 3-amino-2-phenyl-4(3H)-quinazolinones. These molecules have emerged as a promising scaffold in anticancer drug discovery, demonstrating potent activity in both laboratory settings and living organisms. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these agents, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action, tailored for researchers, scientists, and drug development professionals.

In Vitro Efficacy: Potent Cytotoxicity Against a Spectrum of Cancer Cells

The initial litmus test for any potential anticancer compound lies in its ability to selectively destroy cancer cells in a controlled laboratory environment. Numerous studies have demonstrated the potent cytotoxic effects of 3-amino-2-phenyl-4(3H)-quinazolinone derivatives against a wide array of human cancer cell lines.

The primary method for assessing this in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. A lower IC50 value (the concentration of a drug that inhibits the growth of 50% of cells) signifies a more potent compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 21 Ehrlich Ascites Carcinoma (EAC)-[1]
Dalton's Lymphoma Ascites (DLA)-[1]
Compound A MCF-7 (Breast Cancer)3.27 ± 0.171[2]
Compound B MCF-7 (Breast Cancer)4.36 ± 0.219[2]
Compound 13c SW480 (Colon Cancer)29.83[3]
MCF-7 (Breast Cancer)17.32[3]
Compound SQ2 HT-29 (Colon Cancer)3.38[4][5]
COLO-205 (Colon Cancer)10.55[4][5]

In Vivo Efficacy: Translating Laboratory Success to Living Models

While in vitro studies provide a crucial first glimpse into a compound's anticancer potential, the true measure of its therapeutic promise lies in its efficacy within a living organism. Several this compound derivatives have been subjected to in vivo testing, primarily in murine models bearing transplanted tumors, such as Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA).

These studies assess a compound's ability to inhibit tumor growth, increase the lifespan of the tumor-bearing host, and monitor for any potential toxicity. Key parameters measured include mean survival time (MST), percentage increase in life span (% ILS), and changes in tumor volume and weight.

Compound/DerivativeAnimal ModelKey FindingsReference
Compound 21 EAC-bearing miceEnhanced mean survival time at 20 mg/kg. Restoration of hematological parameters.[1]
Compound 12 DLA-bearing miceSignificant reduction in tumor volume and weight at 20 mg/kg.[1]
Substituted 7-chloro-2-phenyl-quinazolin-4(3H)-ones EAC-bearing miceSignificant antitumor activity, with some compounds showing notable increases in mean survival time and percentage increase in life span.[6]

Delving into the Mechanism of Action: How These Compounds Fight Cancer

The anticancer activity of 3-amino-2-phenyl-4(3H)-quinazolinones is not just about killing cancer cells; it's about exploiting their unique vulnerabilities. Research has illuminated several key signaling pathways and cellular processes that these compounds disrupt.

1. Induction of Apoptosis: One of the primary mechanisms is the induction of apoptosis, or programmed cell death. Cancer cells are notorious for evading this natural process. These quinazolinone derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often confirmed by Annexin V-FITC assays, which detect an early marker of apoptosis.[2][7][8]

2. Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division. 3-Amino-2-phenyl-4(3H)-quinazolinones have been shown to halt the cell cycle at specific checkpoints, most commonly the G1/S or G2/M phases, thereby preventing cancer cells from replicating.[3][9][10] This is typically analyzed using flow cytometry with DNA-staining dyes like propidium iodide or Hoechst 33342.[11][12]

3. Inhibition of Key Signaling Pathways: The growth and survival of cancer cells are often dependent on hyperactive signaling pathways. These quinazolinone derivatives have been identified as potent inhibitors of several key players in cancer progression, including:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 can starve tumors and prevent their growth and metastasis.[4][5][13][14]
  • PI3K/Akt/mTOR Pathway: This pathway is frequently overactive in many cancers, promoting cell survival, proliferation, and resistance to therapy.[15][16]

Experimental Protocols in Focus

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols cited in the research.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[17][18]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of MTT is added to each well. Metabolically active cells contain mitochondrial dehydrogenases that convert the yellow MTT into a purple formazan product.[17]

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

In Vivo Antitumor Activity: Ehrlich Ascites Carcinoma (EAC) Model

The EAC model is a widely used transplantable tumor model in mice to screen for potential anticancer agents.

  • Tumor Inoculation: Swiss albino mice are inoculated intraperitoneally with a specific number of EAC cells.[1]

  • Compound Administration: Twenty-four hours after inoculation, the mice are treated with the test compounds (and a vehicle control) at various doses for a defined period.[1]

  • Monitoring: The animals are monitored daily for changes in body weight and survival.

  • Data Collection: The mean survival time (MST) and the percentage increase in life span (% ILS) are calculated. Hematological parameters (e.g., red blood cell count, white blood cell count, hemoglobin) can also be analyzed to assess toxicity.[1]

Mechanism of Action Studies

This assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane.

  • Cell Treatment: Cancer cells are treated with the quinazolinone derivatives for a specified time.

  • Staining: The cells are then harvested and stained with Annexin V conjugated to a fluorescent dye (like FITC) and a viability dye like propidium iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis.[7]

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Cells are treated with the test compounds, harvested, and then fixed in a solution like cold ethanol.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI) or Hoechst 33342.[12]

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[3]

Visualizing the Pathways to Cancer Cell Demise

To better understand the intricate mechanisms at play, the following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound anticancer agents and a typical experimental workflow.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start Cancer Cell Lines mtt MTT Assay (Cytotoxicity, IC50) invitro_start->mtt apoptosis Apoptosis Assay (Annexin V-FITC) invitro_start->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) invitro_start->cell_cycle invivo_start Animal Models (e.g., EAC mice) invitro_start->invivo_start Promising Candidates tumor_growth Tumor Growth Inhibition invivo_start->tumor_growth survival Survival Analysis (MST, %ILS) invivo_start->survival

Caption: Experimental workflow for evaluating anticancer agents.

signaling_pathway cluster_receptor Cell Surface Receptors cluster_pathway Intracellular Signaling cluster_cellular_effects Cellular Outcomes cluster_apoptosis Apoptosis Induction VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Caspases Caspase Activation Apoptosis Apoptosis Caspases->Apoptosis Quinazolinone 3-Amino-2-phenyl- 4(3H)-quinazolinone Quinazolinone->VEGFR2 Inhibits Quinazolinone->PI3K Inhibits Quinazolinone->Caspases Activates

Caption: Key signaling pathways targeted by the anticancer agents.

Conclusion: A Promising Future in Cancer Therapy

The collective evidence from both in vitro and in vivo studies strongly supports the continued development of this compound derivatives as a promising class of anticancer agents. Their ability to induce apoptosis, arrest the cell cycle, and inhibit critical signaling pathways underscores their multifaceted approach to combating cancer. Future research will likely focus on optimizing the structure of these compounds to enhance their efficacy and safety profiles, with the ultimate goal of translating these promising preclinical findings into effective clinical therapies for cancer patients.

References

Quinazolinone Derivatives: A Comparative Analysis of In Silico Docking with Key Enzymatic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of molecular docking studies of quinazolinone derivatives against various enzymatic targets implicated in cancer, neurodegenerative diseases, and metabolic disorders. The following sections present quantitative data from recent studies, detail the experimental methodologies, and visualize the computational workflows.

Comparative Docking Performance of Quinazolinone Derivatives

The following tables summarize the quantitative data from several in silico docking studies, showcasing the binding affinities of various quinazolinone derivatives against their respective target enzymes.

Table 1: Quinazolinone Derivatives as Anticancer Agents
Target EnzymeDerivative/CompoundDocking Score (kcal/mol)Binding Energy (kcal/mol)IC50 (µM)Reference
AKT1 Compound 4--23.31 ± 0.09 (Caco-2)[1]
Compound 9-->100 (Caco-2)[1]
COX-2 Methoxy-substituted (Cmpd 5)-Higher than Trifluoromethyl-[2]
Trifluoromethyl-substituted (Cmpd 8)---[2]
PI(3)K Compound VId--0.035 ± 0.002 (A549)[3]
Compound VIk--0.031 ± 0.002 (A549)[3]
Compound VIn--0.030 ± 0.002 (A549)[3]
PARP-1 SVA-11-10.421--[4]
Table 2: Quinazolinone Derivatives as Inhibitors of Neurological and Metabolic Enzymes
Target EnzymeDerivative/CompoundKi (nM)IC50 (µM)Binding Energy (kcal/mol)Reference
Acetylcholinesterase Compound 7-series0.68–23.01--[5][6]
Compound 4c-2.97-8.7[7]
Compound 4h-5.86-8.4[7]
Butyrylcholinesterase Compound 7-series1.01–29.56--[5][6]
α-Glycosidase Compound 7-series19.28–135.88--[5][6]
Carbonic Anhydrase I Compound 7-series10.25–126.05--[5][6]
Carbonic Anhydrase II Compound 7-series13.46–178.35--[5][6]
Tyrosinase Q1117.07 (KI), 423.63 (KIS)103 ± 2-[8]

Experimental Protocols

This section details the methodologies employed in the cited docking studies, providing a framework for reproducibility and further investigation.

Molecular Docking against AKT1[1]
  • Software: PyRx virtual screening 3D tool.

  • Target Preparation: A three-dimensional model of the target protein, Homo sapiens AKT1, was used.

  • Ligand Preparation: A series of novel quinazolinone derivatives (2–13) were synthesized and prepared for docking.

  • Docking Procedure: The synthesized compounds were docked to the 3D model of AKT1. Nine conformers were considered for each ligand-protein complex. The most energetically favorable binding mode was selected to identify the best-docked compound.

Molecular Docking against COX-2[2]
  • Ligand Optimization: 30 quinazolinone derivatives with various aromatic substituents were designed and optimized using the DFT-B3LYP-6-31G(d,p) level of theory.

  • Docking and Simulation: Molecular docking and molecular dynamics simulations (100 ns) were performed to assess the binding affinity and stability of the derivatives within the COX-2 active site.

  • Binding Energy Calculation: The molecular mechanics Poisson–Boltzmann surface area (MM/PBSA) analysis was used to calculate the binding energy.

Molecular Docking against PI(3)K[3]
  • Software: Molegro Virtual Docker (MVD).

  • Objective: To understand the interactions of newly synthesized quinazolinone-thiazolidinone hybrids with the active binding site of the PI(3)K receptor.

Molecular Docking against PARP-1[4]
  • Software: Schrodinger 2016 software.

  • Ligands: Synthesized quinazolinone derivatives.

  • Objective: To screen the synthesized compounds for their PARP-1 binding affinities.

  • ADME Studies: In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies were performed using the QikProp tool of the Schrodinger software.

Molecular Docking against Acetylcholinesterase (AChE)[7]
  • Objective: To investigate the binding of newly synthesized quinazolinone derivatives to AChE.

  • Kinetic Study: A kinetic study was performed to determine the type of inhibition (mixed-type for compounds 4c and 4h).

  • Docking Analysis: The study analyzed the binding energy and hydrogen bond interactions of the compounds within the binding pocket of AChE.

Visualizing the Computational Workflow

The following diagrams illustrate the typical workflows and conceptual relationships in the described molecular docking studies.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand Quinazolinone Derivatives (2D Structure) Ligand_3D 3D Ligand Structure (Energy Minimization) Ligand->Ligand_3D Protein Target Enzyme (PDB) Protein_Prep Protein Preparation (Remove Water, Add Hydrogens) Protein->Protein_Prep Docking Molecular Docking (e.g., PyRx, Schrodinger, MVD) Ligand_3D->Docking Protein_Prep->Docking Conformers Generate Binding Poses (Conformers) Docking->Conformers Scoring Scoring & Ranking (Binding Energy, Dock Score) Conformers->Scoring Best_Pose Identify Best Pose Scoring->Best_Pose Interaction Analyze Interactions (H-bonds, Hydrophobic) Best_Pose->Interaction

A generalized workflow for molecular docking studies.

G cluster_pathway AKT Signaling Pathway in Cancer PI3K PI3K AKT AKT1 PI3K->AKT Activates Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream Phosphorylates Quinazolinone Quinazolinone Derivative Quinazolinone->AKT Inhibits

Inhibition of the AKT1 signaling pathway by quinazolinone derivatives.

References

Unveiling the Potency of Synthesized Quinazolinones: A Comparative Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-validation of the biological activity of synthesized quinazolinone compounds. It offers a comparative analysis of their performance, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.

Quinazolinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3][4] These synthesized compounds have demonstrated promising potential as antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral agents.[1][2][3][5] The biological efficacy of these compounds is often attributed to the diverse substitutions on the quinazolinone scaffold, which allows for the fine-tuning of their activity against various biological targets.[1][4][5] This guide synthesizes data from multiple studies to present a clear comparison of the biological activities of various quinazolinone derivatives.

Comparative Analysis of Biological Activity

The therapeutic potential of synthesized quinazolinone compounds has been quantified in numerous studies. The following tables summarize the inhibitory concentrations (IC50) against various cancer cell lines and the minimum inhibitory concentrations (MIC) against different microbial strains, providing a clear comparison of the efficacy of different derivatives.

Anticancer Activity of Quinazolinone Derivatives

The anticancer activity of quinazolinone derivatives is a significant area of research, with many compounds exhibiting potent cytotoxicity against a range of human cancer cell lines.[6][7] One of the primary mechanisms of their anticancer action is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[6][8]

Compound/DerivativeTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
6dNCI-H460 (Lung Cancer)0.789Erlotinib0.045
6dEGFR0.069Erlotinib0.045
37MCF-7 (Breast Cancer)2.86 ± 0.31Erlotinib>50
37HepG-2 (Liver Cancer)5.9 ± 0.45Erlotinib>50
37A549 (Lung Cancer)14.79 ± 1.03Erlotinib>50
51MCF-7 (Breast Cancer)0.06Doxorubicin0.06
51MCF-7 (Breast Cancer)0.065-Fluorouracil2.13
11a, 12a, 12b, 14a-dHepG-2 (Liver Cancer)More effective than DoxorubicinDoxorubicin-
Schiff's bases 14a, 14b, 14dMDA-MB 231 (Breast Cancer)Single-digit nanomolarDoxorubicin-

Table 1: Comparative anticancer activity (IC50 values) of selected quinazolinone derivatives. [6][9][10]

Antimicrobial Activity of Quinazolinone Derivatives

Quinazolinone compounds have also demonstrated significant activity against a variety of bacterial and fungal strains. Their mechanism of action can involve the inhibition of essential microbial enzymes or interference with biofilm formation.[4][11]

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
1-[(3-methylphenyl)amino]-10H-[1][2][3]triazino[5,4-b]quinazolin-10-oneE. coli5--
1-[(3-methylphenyl)amino]-10H-[1][2][3]triazino[5,4-b]quinazolin-10-oneP. aeruginosa100--
1-[(3-methylphenyl)amino]-10H-[1][2][3]triazino[5,4-b]quinazolin-10-oneS. aureus10--
1-[(3-methylphenyl)amino]-10H-[1][2][3]triazino[5,4-b]quinazolin-10-oneB. subtilis1--
9-chloro-morpholin-4-yl[1][2][3]triazolo[4,3-c]quinazolin-3(4H)-thioneB. subtilis< AmpicillinAmpicillin-
9-chloro-morpholin-4-yl[1][2][3]triazolo[4,3-c]quinazolin-3(4H)-thioneE. coli= AmpicillinAmpicillin-
2bS. haemolyticus10--
2cS. aureus11--
16S. aureus0.5--
20B. subtilis0.5--
19P. aeruginosa0.15--
13, 11C. albicans32--
13, 11A. niger32--

Table 2: Comparative antimicrobial activity (MIC values) of selected quinazolinone derivatives. [1][4][11][12]

Experimental Protocols

To ensure the reproducibility and cross-validation of the presented data, detailed methodologies for key experiments are provided below.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Materials:

  • Synthesized quinazolinone compounds

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[15]

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the synthesized quinazolinone compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for a further 24-72 hours.[15]

  • MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[15] Incubate the plates for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13][15]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[13]

  • Data Analysis: The percentage of cell viability is calculated using the formula: [(Absorbance of treated cells / Absorbance of control cells) x 100]. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Synthesized quinazolinone compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Serial Dilution: Perform a serial two-fold dilution of the synthesized quinazolinone compounds in the broth within the wells of a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Visualizing Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR P1 P EGFR->P1 Autophosphorylation Ras Ras P1->Ras Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinazolinone compounds.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Add quinazolinone compounds incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read Read absorbance at 570-590 nm solubilize->read analyze Analyze data (Calculate IC50) read->analyze end End analyze->end

Caption: Experimental workflow for the MTT assay to determine anticancer activity.

Antimicrobial_Screening_Workflow start Start prepare_compounds Prepare serial dilutions of quinazolinone compounds start->prepare_compounds prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum inoculate Inoculate 96-well plate prepare_compounds->inoculate prepare_inoculum->inoculate incubate Incubate under appropriate conditions inoculate->incubate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate->determine_mic end End determine_mic->end

Caption: Workflow for antimicrobial screening using the broth microdilution method.

References

Comparative study of the inhibitory effects of quinazolinone derivatives on α-glucosidase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quest for effective and safe α-glucosidase inhibitors is a critical frontier in the management of type 2 diabetes mellitus. Quinazolinone scaffolds have emerged as a promising class of compounds, demonstrating significant inhibitory activity against this key enzyme. This guide provides a comparative overview of various quinazolinone derivatives, supported by experimental data, to aid in the evaluation and selection of potential drug candidates.

Comparative Inhibitory Effects of Quinazolinone Derivatives

The inhibitory potential of different quinazolinone derivatives against α-glucosidase is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of several quinazolinone derivatives from various studies, compared to the standard drug, acarbose.

Compound ID/SeriesDerivative TypeIC50 (µM)Inhibition TypeReference
Acarbose (Standard) -~750.0Competitive[1][2]
7b Quinazolin-4(3H)-one bearing phenoxy-acetamide14.4 ± 0.2Competitive[1]
CQ 2-(4-chlorophenyl)-quinazolin-4(3H)-one12.5 ± 0.1Non-competitive[3][4]
BQ 2-(4-bromophenyl)-quinazolin-4(3H)-one15.6 ± 0.2Non-competitive[3][4]
4h 2,3-Dihydroquinazolin-4(1H)-one from pyrazol-4-carbaldehydeStronger than acarbose-[5]
4i 2,3-Dihydroquinazolin-4(1H)-one from pyrazol-4-carbaldehydeStronger than acarbose-[5]
3c 6-bromo-2-(4-chlorophenyl)-4-methyl-1,2-dihydroquinazoline 3-oxide0.92 ± 0.01-[6]
3l 6-iodo-2-(4-methoxyphenyl)-4-methyl-1,2-dihydroquinazoline 3-oxide1.04 ± 0.03-[6]
3p 8-bromo-6-iodo-2-(4-methoxyphenyl)-4-methyl-1,2-dihydroquinazoline 3-oxide0.78 ± 0.05-[6]
8a Quinazolinone-1,2,3-triazole-acetamide hybrid45.3 ± 1.4Competitive[2]
8a (another study) 1,2,3‐triazole‐quinazolinone derivative10.16 ± 0.358-[7]
4i (another study) Quinoline–1,3,4-oxadiazole conjugate15.85-[8]

Mechanism of α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that catalyzes the cleavage of oligosaccharides and disaccharides into monosaccharides, which are then absorbed into the bloodstream. Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing the postprandial increase in blood glucose levels. Quinazolinone derivatives have been shown to inhibit α-glucosidase through both competitive and non-competitive mechanisms.[1][2][3][4]

InhibitionMechanism Carbohydrates Dietary Carbohydrates (Oligo- and Disaccharides) AlphaGlucosidase α-Glucosidase (Enzyme) Carbohydrates->AlphaGlucosidase Substrate Glucose Glucose (Monosaccharide) AlphaGlucosidase->Glucose Catalysis Absorption Intestinal Absorption Glucose->Absorption Bloodstream Increased Blood Glucose Absorption->Bloodstream Quinazolinone Quinazolinone Derivative Quinazolinone->AlphaGlucosidase Inhibition ExperimentalWorkflow A Prepare Reagents: - α-Glucosidase - pNPG (Substrate) - Test Compounds - Buffer B Add Test Compound/Control to 96-well plate A->B C Add α-Glucosidase and pre-incubate B->C D Add pNPG to start reaction and incubate C->D E Stop reaction with Na₂CO₃ D->E F Measure Absorbance at 405 nm E->F G Calculate % Inhibition and IC50 values F->G

References

Safety Operating Guide

Essential Safety and Operational Guide for 3-Amino-2-phenyl-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling, use, and disposal of 3-Amino-2-phenyl-4(3H)-quinazolinone, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for similar chemical compounds and are intended to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

While a specific Safety Data Sheet (SDS) for this compound was not available, an SDS for the structurally similar compound 2-Amino-6-methyl-4(3H)-quinazolone indicates that it is classified as a skin and serious eye irritant, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory to minimize exposure risk.

Table 1: Recommended Personal Protective Equipment (PPE)

CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene, meeting ASTM D6978 standard.
Eye Protection Safety glasses with side shields or gogglesConforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Body Protection Laboratory coatPolyethylene-coated polypropylene or other resistant laminate material.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a fume hood or in case of dust formation. A particulate filter conforming to EN 143 is recommended.[1]

Operational Protocols

Adherence to the following step-by-step procedures is critical for the safe handling and disposal of this compound.

I. Engineering Controls and Preparation
  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.

  • Work Area Preparation: Designate a specific area for handling the compound. Ensure the work surface is clean and uncluttered. Have an emergency spill kit readily accessible.

  • Personal Protective Equipment (PPE) Donning: Before handling the chemical, put on all required PPE as specified in Table 1.

II. Handling and Experimental Procedures
  • Weighing:

    • Tare a clean, dry weighing vessel inside the chemical fume hood.

    • Carefully transfer the desired amount of this compound to the vessel, minimizing dust generation.

    • Close the primary container immediately after dispensing.

  • Dissolving:

    • Add the solvent to the vessel containing the compound slowly to avoid splashing.

    • If necessary, stir the mixture gently using a magnetic stirrer or by swirling the flask.

  • Reactions and Further Use:

    • Conduct all subsequent experimental steps within the chemical fume hood.

    • Avoid direct contact with the substance and its solutions.

III. Storage
  • Container: Store in a tightly closed, properly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible materials. The compound is noted to be moisture-sensitive.[1]

  • Security: Store in a locked cabinet or other secure location to prevent unauthorized access.[1]

IV. Disposal Plan
  • Waste Segregation:

    • Solid Waste: Collect any unused this compound and contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a designated, labeled hazardous waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[1]

  • Container Management: Keep waste containers closed when not in use.

  • Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Table 2: First-Aid and Emergency Response

SituationAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing. Immediately wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent, followed by soap and water. For a large spill, contact your institution's EHS office immediately.

Workflow Diagrams

The following diagrams illustrate the key workflows for handling and emergency response.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_fume_hood Work in Fume Hood prep_ppe Don PPE prep_fume_hood->prep_ppe prep_area Prepare Work Area prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh handle_dissolve Dissolve handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment post_store Store Securely handle_experiment->post_store post_dispose Dispose of Waste post_store->post_dispose post_clean Clean Work Area post_dispose->post_clean

Caption: Workflow for the safe handling of this compound.

Emergency Response Protocol cluster_response Immediate Actions exposure Exposure Event remove_source Remove from Source exposure->remove_source first_aid Administer First Aid remove_source->first_aid seek_medical Seek Medical Attention first_aid->seek_medical notify_supervisor Notify Supervisor/EHS first_aid->notify_supervisor

Caption: Logical flow for responding to an exposure event.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-2-phenyl-4(3H)-quinazolinone
Reactant of Route 2
3-Amino-2-phenyl-4(3H)-quinazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.